molecular formula C10H13N5O B233291 3-(6-Amino-9h-purin-9-yl)-cyclopentanol CAS No. 142130-73-2

3-(6-Amino-9h-purin-9-yl)-cyclopentanol

Katalognummer: B233291
CAS-Nummer: 142130-73-2
Molekulargewicht: 219.24 g/mol
InChI-Schlüssel: UZNXSBPBWFLVDK-NKWVEPMBSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

3-(6-Amino-9h-purin-9-yl)-cyclopentanol is a cyclopentyl-modified nucleoside analog that serves as a versatile synthetic intermediate and a key scaffold in medicinal chemistry research. Its structure, featuring the adenine base linked to a cyclopentanol ring, makes it a valuable precursor for the synthesis of novel carbocyclic nucleosides, which are investigated for their potential biological activities. Researchers utilize this compound in the development of probes and inhibitors targeting enzymes like kinases and adenosine receptors, as the modified sugar moiety can alter binding affinity and metabolic stability. According to the PubChem database, the compound has a molecular weight of 233.25 g/mol and the InChIKey UUXDFOHMZUQYFI-UHFFFAOYSA-N. Studies into related carbocyclic nucleosides, as referenced in scientific literature, explore their mechanisms of action, which often involve mimicking natural nucleosides to interfere with nucleic acid synthesis or cellular signaling pathways. This makes 3-(6-Amino-9h-purin-9-yl)-cyclopentanol a critical tool for scientists working in antiviral, anticancer, and biochemical pathway discovery research. It is strictly for laboratory research purposes.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

(1R,3S)-3-(6-aminopurin-9-yl)cyclopentan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N5O/c11-9-8-10(13-4-12-9)15(5-14-8)6-1-2-7(16)3-6/h4-7,16H,1-3H2,(H2,11,12,13)/t6-,7+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZNXSBPBWFLVDK-NKWVEPMBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC1N2C=NC3=C(N=CN=C32)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](C[C@H]1N2C=NC3=C(N=CN=C32)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80931363
Record name 3-(6-Amino-9H-purin-9-yl)cyclopentan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80931363
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

142130-73-2
Record name 3-(6-Amino-9H-purin-9-yl)-cyclopentanol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0142130732
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-(6-Amino-9H-purin-9-yl)cyclopentan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80931363
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Carbocyclic Adenosine Analogues: Structural Chemistry, Synthesis, and Therapeutic Mechanisms

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Carbocyclic Adenosine Analogue Structure and Properties Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

Carbocyclic nucleosides (carba-nucleosides) represent a pivotal class of glycomimetics where the endocyclic oxygen of the furanose ring is replaced by a methylene unit. This single atom substitution confers absolute resistance to hydrolytic cleavage by phosphorylases and hydrolases, addressing the primary metabolic instability of natural nucleosides.

This guide analyzes the structural and functional properties of carbocyclic adenosine analogues (Carba-A), focusing on the prototype Aristeromycin and the conformationally restricted Neplanocin A . It details the "Vince Lactam" synthetic route, the mechanistic inhibition of S-adenosyl-L-homocysteine (SAH) hydrolase, and the structure-activity relationships (SAR) governing their antiviral potency versus cytotoxicity.

Structural Chemistry & Rationale[1][2][3]

The Methylene Substitution

The replacement of the O4' oxygen with a methylene group (


) fundamentally alters the electronic and conformational landscape of the nucleoside.
  • Hydrolytic Stability: The resulting C-N glycosidic bond is non-labile. Unlike the

    
    -glycosidic bond in natural nucleosides, which is susceptible to acidic hydrolysis and enzymatic cleavage (e.g., by purine nucleoside phosphorylase), the carbocyclic bond is chemically stable, extending plasma half-life.
    
  • Lipophilicity: The removal of the ether oxygen increases the

    
     value, potentially enhancing passive membrane permeability and blood-brain barrier (BBB) penetration.
    
Conformational Analysis: The North/South Equilibrium

The biological activity of nucleosides is dictated by the sugar pucker. The furanose ring exists in dynamic equilibrium between the North (N) conformation (


-endo, favored by RNA polymerases) and the South (S)  conformation (

-endo, favored by DNA polymerases).
  • Aristeromycin: The saturated cyclopentane ring mimics the ribofuranose ring but lacks the anomeric effect (interaction between the ring oxygen lone pair and the C1'-N bond), leading to a more flexible pseudorotational cycle.

  • Neplanocin A: Contains a cyclopentenyl double bond. This unsaturation flattens the ring and locks the conformation, restricting the pseudorotational phase angle (

    
    ). This rigidity is critical for its high affinity for SAH hydrolase.
    
FeatureRibofuranose (Adenosine)Carbocyclic Ring (Aristeromycin)Cyclopentenyl (Neplanocin A)
Ring Atom 4 OxygenMethylene (

)
Methylene (

)
Bond Stability Labile (Acid/Enzymatic)StableStable
Pucker Preference N

S Equilibrium
Flexible EquilibriumRigid / Restricted
H-Bonding O4' accepts H-bondsNo H-bond acceptor at 4'No H-bond acceptor at 4'

Synthetic Methodologies: The Vince Lactam Route[4][5]

The synthesis of chiral carbocyclic nucleosides was historically challenging until the introduction of 2-azabicyclo[2.2.1]hept-5-en-3-one, known as the Vince Lactam . This bicyclic scaffold provides a versatile entry to the cyclopentane core with established stereochemistry.

Protocol: Enzymatic Resolution and Coupling
  • Rationale: Direct synthesis often yields racemates. Using specific lactamases allows for the kinetic resolution of the Vince lactam, yielding enantiopure intermediates for D- or L-nucleosides.

Workflow Diagram (DOT)

SynthesisWorkflow Lactam Vince Lactam (Racemic) Resolution Enzymatic Resolution (Lactamase) Lactam->Resolution Bio-catalysis MinusLactam (-)-Lactam (Crystalline) Resolution->MinusLactam 99% ee AminoAlcohol Amino Alcohol Intermediate MinusLactam->AminoAlcohol Acid Hydrolysis/Red Coupling Pd-Catalyzed Coupling (Trost) AminoAlcohol->Coupling Purine Base Deprotection Deprotection Coupling->Deprotection Product Carbocyclic Nucleoside Deprotection->Product

Figure 1: Stereoselective synthesis of carbocyclic nucleosides utilizing the Vince Lactam platform.

Key Synthetic Steps (Technical Note)
  • Resolution: The racemic lactam is treated with a lactamase (e.g., from Pseudomonas solanacearum). The (-)-lactam remains unhydrolyzed and is extracted.

  • Functionalization: The (-)-lactam is hydrolyzed to the amino acid and reduced to the amino alcohol (1R, 4S)-4-amino-2-cyclopentenemethanol.

  • Base Coupling: The purine base (Adenine) is introduced. For Neplanocin A analogues, Trost's palladium-catalyzed allylic alkylation is the standard for introducing the base with retention of configuration or specific inversion.

Biological Properties & Mechanism of Action[6][7][8][9]

Inhibition of SAH Hydrolase

The primary therapeutic target of Aristeromycin and Neplanocin A is S-Adenosyl-L-homocysteine (SAH) Hydrolase .[1][2]

  • The Pathway: SAH hydrolase catalyzes the reversible hydrolysis of SAH (a byproduct of methylation reactions) to Adenosine and Homocysteine.[3]

  • The Blockade: Inhibition of this enzyme leads to the accumulation of intracellular SAH.[3]

  • The Consequence: High SAH levels cause feedback inhibition of S-adenosylmethionine (SAM)-dependent methyltransferases.[2] This is lethal to viruses (e.g., Ebola, Vaccinia) that rely on 5'-capping (methylation) of their mRNA for stability and translation.

Mechanism of Inhibition (Type I vs. Type II)

The mechanism relies on the enzyme's cofactor,


.
  • Aristeromycin (Type I): Binds to the enzyme. The enzyme attempts to oxidize the 3'-hydroxyl group (mimicking the natural substrate). This reduces the enzyme-bound

    
     to 
    
    
    
    . The carbocyclic ring cannot be eliminated/hydrolyzed, trapping the enzyme in the reduced (
    
    
    ) state, rendering it inactive.
  • Neplanocin A (Type II): Also depletes

    
    , but due to the vinyl functionality, it can form a covalent bond with the enzyme, leading to irreversible inactivation.
    
SAH Inhibition Pathway Diagram (DOT)

SAH_Pathway SAM S-Adenosylmethionine (SAM) SAH S-Adenosylhomocysteine (SAH) SAM->SAH CH3 Transfer MethylTrans Methyltransferases (Viral mRNA Capping) SAH->MethylTrans Feedback Inhibition (Accumulation) SAH_Hydrolase SAH Hydrolase (Enzyme) SAH->SAH_Hydrolase Substrate Adenosine Adenosine + Homocysteine SAH->Adenosine Hydrolysis SAH_Hydrolase->Adenosine Product Inhibitor Carba-Analogue (Aristeromycin/NPA) Inhibitor->SAH_Hydrolase Inactivates (NAD+ Depletion)

Figure 2: Mechanism of SAH Hydrolase inhibition and subsequent feedback blockade of viral mRNA methylation.[3][2]

Toxicity & Therapeutic Challenges

While potent, the clinical utility of first-generation carbocyclic adenosines was hampered by toxicity.[4]

The Phosphorylation Trap
  • Mechanism: Cellular Adenosine Kinase (AK) recognizes Aristeromycin and Neplanocin A as substrates, phosphorylating them to the 5'-monophosphate.

  • Consequence: These nucleotides are further phosphorylated to triphosphates, which can be incorporated into host DNA/RNA or inhibit ATP-dependent processes, causing significant cytotoxicity.

Strategic Modifications (3-Deaza Analogues)

To decouple antiviral activity (SAH hydrolase inhibition) from cytotoxicity (AK phosphorylation), the 3-deaza modification was introduced (e.g., 3-deazaneplanocin A).

  • Rationale: The N3 nitrogen of the purine ring is critical for hydrogen bonding within the Adenosine Kinase active site. Removing it (C3 substitution) drastically reduces affinity for the kinase while retaining affinity for SAH hydrolase.

Experimental Protocols

Protocol: Spectrophotometric Assay for SAH Hydrolase Inhibition

Use this protocol to determine the


 of a new carbocyclic analogue.

Reagents:

  • Recombinant SAH Hydrolase (human or parasitic).

  • Substrate: S-Adenosyl-L-homocysteine (SAH).[2][5][6]

  • Ellman’s Reagent (DTNB).

  • Buffer: 50 mM Potassium Phosphate, 1 mM EDTA, pH 7.2.

Procedure:

  • Preparation: Incubate SAH Hydrolase (

    
    ) with varying concentrations of the carbocyclic analogue (
    
    
    
    ) in buffer at 37°C for 5–15 minutes.
  • Reaction Trigger: Add SAH substrate (

    
    ).
    
  • Detection: The hydrolysis of SAH releases Homocysteine (Hcy), which contains a free thiol. Add DTNB (

    
    ).
    
  • Measurement: Monitor the formation of the TNB anion continuously at 412 nm (

    
    ).
    
  • Analysis: Plot

    
     vs. [Inhibitor] to determine 
    
    
    
    and calculate
    
    
    using the Cheng-Prusoff equation.

Comparative Data Table

CompoundStructure TypeTargetMechanismToxicity SourceClinical Status
Aristeromycin Carbocyclic (Sat)SAH HydrolaseRev. Inhibitor (Type I)Adenosine KinaseToxic (Pre-clinical)
Neplanocin A CyclopentenylSAH HydrolaseIrrev. Inhibitor (Type II)Adenosine KinaseToxic (Pre-clinical)
3-Deazaneplanocin A 3-Deaza / CyclopentenylSAH HydrolasePotent InhibitorLow (Poor AK substrate)Investigational (Ebola)
Abacavir Carbocyclic (Sat)Reverse TranscriptaseChain TerminatorHypersensitivity (HLA)FDA Approved (HIV)

References

  • Montgomery, J. A., et al. (1982).[5] "Carbocyclic analogues of 3-deazaadenosine: A novel class of antiviral agents."[7] Journal of Medicinal Chemistry. Link

  • Vince, R., & Hua, M. (1990). "Synthesis and antiviral activity of carbocyclic nucleosides." Journal of Medicinal Chemistry. Link

  • De Clercq, E. (2005). "S-Adenosylhomocysteine hydrolase inhibitors as broad-spectrum antiviral agents." Nucleosides, Nucleotides & Nucleic Acids. Link

  • Liu, S., et al. (1992). "Neplanocin A analogues as potent inhibitors of S-adenosylhomocysteine hydrolase."[2][6][7][8] Journal of Medicinal Chemistry. Link

  • Trost, B. M., et al. (1988). "Palladium-catalyzed enantioselective synthesis of carbocyclic nucleosides." Journal of the American Chemical Society.[9] Link

Sources

An In-depth Technical Guide to the SAHH Inhibition Pathway of 3-(6-Amino-9H-purin-9-yl)-cyclopentanol and its Analogs

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

S-adenosyl-L-homocysteine hydrolase (SAHH) is a critical enzyme regulating cellular methylation, a fundamental process in various biological pathways. Its inhibition has emerged as a promising therapeutic strategy for a range of diseases, including viral infections and cancer. This guide provides a comprehensive technical overview of the SAHH inhibition pathway, with a focus on the carbocyclic adenosine analog, 3-(6-amino-9H-purin-9-yl)-cyclopentanol. We will delve into the molecular mechanism of action, detail robust experimental protocols for assessing inhibitory activity, and discuss the therapeutic potential of this class of compounds. This document is intended to serve as a valuable resource for researchers and drug development professionals working in the field of enzyme inhibition and therapeutic development.

Introduction: The Central Role of SAHH in Cellular Methylation

The methylation cycle is a ubiquitous and essential biochemical pathway responsible for the transfer of methyl groups to a wide array of substrates, including DNA, RNA, proteins, and lipids.[1] These methylation events are critical for regulating gene expression, signal transduction, and metabolism. S-adenosyl-L-methionine (SAM) serves as the primary methyl group donor in these reactions. Upon donating its methyl group, SAM is converted to S-adenosyl-L-homocysteine (SAH).

S-adenosyl-L-homocysteine hydrolase (SAHH) plays a pivotal role in maintaining the cellular methylation potential by catalyzing the reversible hydrolysis of SAH into adenosine and L-homocysteine.[2][3] This reaction is crucial for two main reasons:

  • Preventing Feedback Inhibition: SAH is a potent product inhibitor of most SAM-dependent methyltransferases. The efficient removal of SAH by SAHH is therefore essential to ensure ongoing cellular methylation reactions.[3]

  • Regenerating the Methylation Cycle: The homocysteine produced can be remethylated to methionine, which is then converted back to SAM, thus completing the methylation cycle.

Given its central role, the inhibition of SAHH presents a powerful strategy to disrupt cellular methylation. The resulting accumulation of SAH leads to a feedback inhibition of methyltransferases, a mechanism that can be exploited for therapeutic intervention in various disease states.[3]

3-(6-Amino-9H-purin-9-yl)-cyclopentanol: A Carbocyclic Adenosine Analog Targeting SAHH

3-(6-Amino-9H-purin-9-yl)-cyclopentanol belongs to the class of carbocyclic adenosine analogs. These compounds are characterized by the replacement of the ribose sugar moiety of adenosine with a cyclopentane or cyclopentene ring. This structural modification confers resistance to enzymatic degradation by phosphorylases and hydrolases, enhancing their metabolic stability and potential as therapeutic agents.

Prominent examples of carbocyclic adenosine analogs that have been extensively studied as SAHH inhibitors include aristeromycin and neplanocin A.[4][5][6][7][8] These compounds have demonstrated potent, broad-spectrum antiviral activity against a range of viruses, including poxviruses, rhabdoviruses, and filoviruses.[1][4] Their antiviral mechanism is directly linked to the inhibition of SAHH, which disrupts viral mRNA capping and subsequent protein synthesis.[3][9]

While specific kinetic data for 3-(6-amino-9H-purin-9-yl)-cyclopentanol is not extensively available in the public domain, its structural similarity to well-characterized SAHH inhibitors strongly suggests a similar mechanism of action.

Molecular Mechanism of SAHH Inhibition

The inhibition of SAHH by carbocyclic adenosine analogs like 3-(6-amino-9H-purin-9-yl)-cyclopentanol is a multi-step process that exploits the enzyme's catalytic mechanism. SAHH contains a tightly bound NAD+ cofactor, which is essential for its enzymatic activity. The catalytic cycle involves the oxidation of the 3'-hydroxyl group of the substrate's ribose moiety by NAD+ to a 3'-keto intermediate.

Carbocyclic adenosine analogs, upon entering the active site of SAHH, are recognized as substrate mimics. The inhibition pathway can be generalized as follows:

  • Binding to the Active Site: The inhibitor binds to the active site of SAHH in a manner similar to the natural substrate, SAH.

  • Oxidation by NAD+: The 3-hydroxyl group on the cyclopentane ring of the inhibitor is oxidized by the enzyme-bound NAD+ to form a 3-keto intermediate, with the concomitant reduction of NAD+ to NADH.

  • Formation of a Stable Adduct or Tight Binding: The subsequent steps depend on the specific structure of the inhibitor. For many potent carbocyclic analogs, this oxidized intermediate can lead to the formation of a stable, often slowly reversible or pseudo-irreversible complex with the enzyme. This "stalls" the enzyme in an inactive state.[8]

  • Accumulation of SAH: The inhibition of SAHH activity leads to the cellular accumulation of SAH.

  • Inhibition of Methyltransferases: The elevated levels of SAH act as a potent feedback inhibitor of SAM-dependent methyltransferases, leading to a global disruption of cellular and viral methylation reactions.

This cascade of events ultimately results in the observed therapeutic effects, such as the inhibition of viral replication or the induction of apoptosis in cancer cells.

SAHH_Inhibition_Pathway cluster_methylation Methylation Cycle cluster_SAHH SAHH Catalysis & Inhibition SAM S-Adenosylmethionine (SAM) Methylated_Product Methylated Product SAM->Methylated_Product Methylation SAH S-Adenosylhomocysteine (SAH) SAM->SAH donates methyl group Methyl_Substrate Methyl Acceptor (DNA, RNA, Protein) Methyl_Substrate->Methylated_Product Methyltransferase SAM-dependent Methyltransferase SAH->Methyltransferase Inhibits SAHH SAHH SAH->SAHH Substrate Adenosine Adenosine SAHH->Adenosine Hydrolysis Homocysteine Homocysteine SAHH->Homocysteine Inhibitor 3-(6-Amino-9H-purin-9-yl)-cyclopentanol (Carbocyclic Analog) Inhibitor->SAHH Inhibition Methionine Methionine Homocysteine->Methionine Remethylation Methionine->SAM Activation HTS_Workflow cluster_SAHH_reaction SAHH Reaction cluster_Coupled_Enzyme_Reaction Coupled Enzyme Reactions SAH SAH Adenosine Adenosine SAH->Adenosine Hydrolysis SAHH SAHH + Inhibitor SAHH->Adenosine AMP AMP Adenosine->AMP Adenosine Kinase ATP ATP AMP->ATP Pyruvate Kinase/Myokinase Light Light ATP->Light Luciferase Detection Plate Reader Light->Detection Luminescence Measurement

Figure 2. HTS workflow for SAHH inhibitors.

Protocol:

  • Reaction Components:

    • SAHH enzyme, SAH substrate, and test compounds as in the photometric assay.

    • A coupled enzyme system containing:

      • Adenosine kinase (to convert adenosine to AMP).

      • Pyruvate kinase and myokinase (to convert AMP to ATP).

      • Luciferase and luciferin.

  • Assay Procedure:

    • The SAHH reaction is performed as described previously.

    • The reaction mixture is then combined with the coupled enzyme system.

    • The luciferase enzyme utilizes the ATP generated (which is proportional to the amount of adenosine produced by SAHH) to oxidize luciferin, resulting in the emission of light.

    • The luminescence is measured using a luminometer.

  • Advantages:

    • High sensitivity, allowing for the use of lower enzyme and substrate concentrations.

    • Amenable to high-throughput screening in 384- or 1536-well formats.

In Vivo Efficacy Studies

The in vivo efficacy of SAHH inhibitors is often evaluated in animal models of viral infection or cancer.

Example: Murine Model of Vaccinia Virus Infection:

  • Animal Model:

    • Use a suitable mouse strain (e.g., BALB/c).

    • Infect the mice with a lethal dose of vaccinia virus (e.g., via intranasal or intraperitoneal injection).

  • Treatment:

    • Administer the test compound (e.g., 3-(6-amino-9H-purin-9-yl)-cyclopentanol) at various doses and schedules (e.g., once or twice daily for a specified number of days) via a relevant route (e.g., oral gavage or intraperitoneal injection).

    • Include a vehicle control group and a positive control group (e.g., a known antiviral agent).

  • Endpoints:

    • Survival: Monitor the animals daily for morbidity and mortality.

    • Viral Titer: At specific time points, euthanize a subset of animals and collect tissues (e.g., lungs, spleen) to determine the viral load by plaque assay.

    • Body Weight: Monitor body weight as an indicator of general health.

  • Data Analysis:

    • Compare the survival rates between the treated and control groups using Kaplan-Meier survival analysis.

    • Compare the viral titers in different organs between the groups.

Therapeutic Applications and Future Perspectives

The inhibition of SAHH has broad therapeutic potential across several disease areas:

  • Antiviral Therapy: Many viruses, including RNA and DNA viruses, rely on host cell methylation for the capping of their mRNA, which is essential for viral protein synthesis and replication. SAHH inhibitors can effectively block this process, leading to a potent antiviral effect. [1][3][4]* Oncology: Aberrant DNA and histone methylation patterns are a hallmark of many cancers. By modulating the methylation landscape, SAHH inhibitors can potentially reactivate tumor suppressor genes and inhibit the growth of cancer cells.

  • Inflammatory and Autoimmune Diseases: Methylation plays a role in regulating immune cell function and differentiation. SAHH inhibitors have shown immunosuppressive effects and are being explored for the treatment of conditions like rheumatoid arthritis and organ transplant rejection.

  • Metabolic Disorders: Elevated levels of homocysteine (hyperhomocysteinemia) are a risk factor for cardiovascular disease. While the direct inhibition of SAHH increases homocysteine, the broader impact on methylation pathways is an area of active investigation for managing metabolic diseases.

Table 1: Potency of Selected Carbocyclic Adenosine Analogs against SAHH

CompoundKi (nM) for SAHHAntiviral ActivityReference
(+/-)-Aristeromycin5Potent[2]
Neplanocin A8.39Potent[6]
3-Deazaadenosine3900Moderate[10]
3-Deazaneplanocin APotentPotent[4]

The development of novel SAHH inhibitors like 3-(6-amino-9H-purin-9-yl)-cyclopentanol and its derivatives continues to be a promising area of research. Future efforts will likely focus on designing more selective inhibitors with improved pharmacokinetic properties and a better understanding of their long-term effects on cellular methylation. The insights gained from studying this class of compounds will undoubtedly contribute to the development of new and effective therapies for a wide range of human diseases.

References

  • De Clercq, E. (2006). Carbocyclic Adenosine Analogues as S-Adenosylhomocysteine Hydrolase Inhibitors and Antiviral Agents: Recent Advances. Nucleosides, Nucleotides and Nucleic Acids, 17(1-3), 635-645. [Link]

  • Guranowski, A., Montgomery, J. A., Cantoni, G. L., & Chiang, P. K. (1981). Adenosine analogues as substrates and inhibitors of S-adenosylhomocysteine hydrolase. Biochemistry, 20(1), 110-115. [Link]

  • De Clercq, E. (2005). John Montgomery's Legacy: Carbocyclic Adenosine Analogues as Sah Hydrolase Inhibitors with Broad-Spectrum Antiviral Activity. Nucleosides, Nucleotides and Nucleic Acids, 24(10-12), 1395-1415. [Link]

  • Wnuk, S. F., et al. (2003). Open-Chain Carbocyclic Analogs of Adenosine with Dihalovinyl Unit as Potential Inhibitors of S-Adenosyl-L-homocysteine Hydrolase. Nucleosides, Nucleotides & Nucleic Acids, 22(9), 1747-1755. [Link]

  • De Clercq, E. (2005). John Montgomery's legacy: carbocyclic adenosine analogues as SAH hydrolase inhibitors with broad-spectrum antiviral activity. Nucleosides, Nucleotides & Nucleic Acids, 24(10-12), 1395-415. [Link]

  • Wolfe, M. S., Lee, Y., Bartlett, W. J., Borcherding, D. R., & Borchardt, R. T. (1992). 4'-modified analogues of aristeromycin and neplanocin A: synthesis and inhibitory activity toward S-adenosyl-L-homocysteine hydrolase. Journal of Medicinal Chemistry, 35(10), 1782-1791. [Link]

  • Balzarini, J., et al. (2003). Anti-HIV-1 activity of 3-deaza-adenosine analogs. Inhibition of S-adenosylhomocysteine hydrolase and nucleotide congeners. Biochemical Pharmacology, 66(5), 849-860. [Link]

  • Obara, K., et al. (2008). Synthesis of 2-modified Aristeromycins and Their Analogs as Potent Inhibitors Against Plasmodium Falciparum S-adenosyl-L-homocysteine Hydrolase. Archiv der Pharmazie, 341(4), 211-217. [Link]

  • Madhavan, G. V., et al. (1988). Synthesis and antiviral evaluation of 6'-substituted aristeromycins: potential mechanism-based inhibitors of S-adenosylhomocysteine hydrolase. Journal of Medicinal Chemistry, 31(9), 1798-1804. [Link]

  • Inoue, H., et al. (2022). Novel Neplanocin A Derivatives as Selective Inhibitors of Hepatitis B Virus with a Unique Mechanism of Action. Antimicrobial Agents and Chemotherapy, 66(6), e0226921. [Link]

  • Barciszewski, J., et al. (2020). Therapeutic Perspectives of Adenosine Deaminase Inhibition in Cardiovascular Diseases. Molecules, 25(20), 4749. [Link]

  • ResearchGate. (n.d.). A plausible inhibitory mechanism of SAHH by fluoro-neplanocin A via Michael addition-elimination process. [Link]

  • Jeong, L. S., et al. (2015). Structure-Activity Relationships of Neplanocin A Analogues as S-Adenosylhomocysteine Hydrolase Inhibitors and Their Antiviral and Antitumor Activities. Journal of Medicinal Chemistry, 58(13), 5025-5039. [Link]

  • Borchardt, R. T., et al. (1984). Neplanocin A. A potent inhibitor of S-adenosylhomocysteine hydrolase and of vaccinia virus multiplication in mouse L929 cells. The Journal of Biological Chemistry, 259(8), 5364-5367. [Link]

  • Gorska, K., et al. (2025, February 4). Anticancer Activity of Enantiomeric Neplanocins A: Exploring the Role of Chirality in Tumor Suppression. Molecules, 30(3), 678. [Link]

  • ResearchGate. (n.d.). Inhibition of SAH hydrolase by aristeromycin and neplanocin A. [Link]

Sources

Technical Guide: (1R,3S)-3-(6-amino-9H-purin-9-yl)cyclopentan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The compound (1R,3S)-3-(6-amino-9H-purin-9-yl)cyclopentan-1-ol represents a "privileged scaffold" in modern medicinal chemistry.[1] Structurally, it is a truncated carbocyclic nucleoside analog where the labile furanose oxygen is replaced by a methylene group (cyclopentane), and the 5'-hydroxymethyl group is absent.[1]

This specific stereoisomer—characterized by the trans relationship between the hydroxyl group and the purine base—serves as a critical pharmacophore in two high-value therapeutic areas:[1]

  • PRMT5 Inhibition: It functions as the core MTA (methylthioadenosine) mimic in "MTA-cooperative" inhibitors, exploiting the metabolic vulnerability of MTAP-deleted cancers.[1]

  • Antiviral Therapeutics: It acts as a stable, non-cleavable scaffold for designing reverse transcriptase inhibitors, overcoming the hydrolytic instability of natural N-glycosidic bonds.[1]

This guide details the physicochemical profile, asymmetric synthesis, and structural biology of this compound, designed for researchers requiring high-purity synthesis and mechanistic understanding.[1]

Chemical Identity & Physicochemical Profile[1][2][3][4]

Nomenclature & Identification
PropertyData
IUPAC Name (1R,3S)-3-(6-amino-9H-purin-9-yl)cyclopentan-1-ol
Common Synonyms Carbocyclic 3'-deoxyadenosine (truncated); 9-[(1S,3R)-3-hydroxycyclopentyl]adenine
CAS Number 208762-35-0 (Generic/Related); Note: Stereospecific CAS often varies by salt form
Molecular Formula C₁₀H₁₃N₅O
Molecular Weight 219.24 g/mol
Chirality (1R, 3S) - Trans substitution pattern
Physicochemical Properties
ParameterValue / DescriptionSignificance
Solubility DMSO (>20 mg/mL), Methanol, Water (Low)Polar surface area requires polar organic solvents for stock solutions.[1]
LogP (Calc) ~0.2 - 0.5Moderate lipophilicity enhances passive membrane permeability compared to ribose counterparts.[1]
pKa ~4.1 (N1-adenine), ~13 (OH)The purine moiety is weakly basic; protonation occurs in acidic HPLC mobile phases.[1]
Stability HighCritical Feature: The carbocyclic C-N bond is resistant to purine nucleoside phosphorylase (PNP) and acid hydrolysis.[1]

Structural Biology & Pharmacophore Analysis[1]

The biological utility of this molecule stems from its ability to mimic the sugar pucker of adenosine while lacking the reactive 5'-hydroxyl group.[1]

The "MTA-Cooperative" Mechanism (PRMT5)

In MTAP-deleted cancers, Methylthioadenosine (MTA) accumulates.[1] This molecule mimics MTA, binding to the PRMT5:MEP50 complex only in the presence of MTA, locking the enzyme in an inactive conformation.[1]

PRMT5_Mechanism MTAP_Loss MTAP Gene Deletion MTA_Accumulation Intracellular MTA Accumulation MTAP_Loss->MTA_Accumulation Causes PRMT5 PRMT5:MEP50 Complex MTA_Accumulation->PRMT5 Occupies Cofactor Site Complex Dead-End Complex (PRMT5-MTA-Inhibitor) PRMT5->Complex Cooperative Binding Inhibitor (1R,3S)-Scaffold Inhibitor Inhibitor->PRMT5 Binds Substrate Site Apoptosis Methylation Block & Apoptosis Complex->Apoptosis Inactivates

Figure 1: Mechanism of Action in MTAP-deleted cancers.[1] The (1R,3S) scaffold occupies the adenosine pocket, exploiting the unique binding mode created by MTA accumulation.[1]

Synthetic Routes & Process Chemistry

Achieving the correct (1R,3S) stereochemistry is the primary synthetic challenge.[1] The most robust route utilizes the Vince Lactam (2-azabicyclo[2.2.1]hept-5-en-3-one) as a chiral starting material, followed by a Trott-style Pyrimidine Construction to build the adenine ring directly onto the amine.[1]

Retrosynthetic Analysis[1]
  • Target: (1R,3S)-3-(6-amino-9H-purin-9-yl)cyclopentan-1-ol.[1][2]

  • Disconnection: N9-C1' bond (Purine synthesis on amine).[1]

  • Key Intermediate: (1R,3S)-3-aminocyclopentanol.[1][3][4]

  • Chiral Source: (-)-Vince Lactam (Enzymatically resolved).[1]

Step-by-Step Protocol
Stage 1: Synthesis of (1R,3S)-3-Aminocyclopentanol

Rationale: This step establishes the chiral centers.[1][5]

  • Opening: React (-)-Vince Lactam with HCl/MeOH to open the lactam ring, yielding the amino-ester.[1]

  • Reduction: Reduce the ester using LiBH₄ or NaBH₄ to the alcohol.[1]

  • Protection/Deprotection: (Optional) Boc-protection of amine may be required depending on the coupling strategy.[1]

Stage 2: Construction of the Purine Base (The "Build-Up" Method)

Rationale: Direct SN2 displacement of a cyclopentyl leaving group by adenine often leads to N7/N9 mixtures and inversion of configuration.[1] Building the pyrimidine on the amine preserves stereochemistry and ensures N9 regioselectivity.

Reagents:

  • (1R,3S)-3-aminocyclopentanol (1.0 eq)[1][3]

  • 4,6-Dichloro-5-nitropyrimidine (1.1 eq)[1]

  • DIEA (Diisopropylethylamine)[1]

  • Iron powder / Acetic Acid (Reduction)[1]

  • Triethyl orthoformate (Cyclization)[1]

Workflow:

  • SNAr Coupling: Dissolve (1R,3S)-3-aminocyclopentanol in n-butanol or THF .[1] Add DIEA and 4,6-dichloro-5-nitropyrimidine.[1] Heat to 60°C for 4 hours.

    • Result: The amine displaces the C4-chloride.[1]

  • Nitro Reduction: Treat the intermediate with Fe/AcOH or H₂/Pd-C to reduce the 5-nitro group to a 5-amino group.[1]

    • Result: Formation of the diaminopyrimidine intermediate.[1]

  • Cyclization: Reflux the diamine in Triethyl Orthoformate (TEOF) with a catalytic amount of HCl or p-TsOH.[1]

    • Result: Formation of the 6-chloropurine ring.[1]

  • Amination: Treat the 6-chloropurine intermediate with Ammonia in Methanol (7N) in a sealed tube at 80°C.

    • Result: Conversion of 6-Cl to 6-NH₂ (Adenine).[1]

Synthesis_Route Vince (-)-Vince Lactam (Chiral Scaffold) AminoAlcohol (1R,3S)-3-Aminocyclopentanol (Key Intermediate) Vince->AminoAlcohol 1. HCl/MeOH 2. NaBH4 Coupling SNAr Coupling (4,6-dichloro-5-nitropyrimidine) AminoAlcohol->Coupling DIEA, 60°C Reduction Nitro Reduction (Fe/AcOH) Coupling->Reduction Diaminopyrimidine Formation Cyclization Ring Closure (Triethyl Orthoformate) Reduction->Cyclization Purine Core Formation Final (1R,3S)-3-(6-amino-9H-purin-9-yl) cyclopentan-1-ol Cyclization->Final NH3/MeOH (Amination)

Figure 2: Synthetic pathway utilizing the "Build-Up" strategy to ensure N9 regioselectivity and stereochemical retention.[1]

Analytical Validation Protocols

High-Performance Liquid Chromatography (HPLC)

To distinguish the (1R,3S) isomer from the (1S,3R) enantiomer or cis-diastereomers.[1]

  • Column: Chiralpak AD-H or OD-H (Amylose/Cellulose based).[1]

  • Mobile Phase: Hexane : Ethanol : Diethylamine (80 : 20 : 0.1).[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV @ 260 nm (Adenine absorption max).[1]

  • Expected Retention: The carbocyclic amine usually elutes earlier than the ribose equivalent due to lack of hydrogen bonding from the ether oxygen.[1]

NMR Characterization (Diagnostic Signals)
  • ¹H NMR (DMSO-d₆, 400 MHz):

    • δ 8.1-8.3 ppm: Two singlets (H2 and H8 of Purine).[1]

    • δ 7.2 ppm: Broad singlet (NH₂, exchangable).[1]

    • δ 4.9 ppm: Quintet-like multiplet (H3 of cyclopentane, alpha to N9).[1] Note: The chemical shift of this proton is diagnostic for the N9 attachment.[1]

    • δ 4.2 ppm: Multiplet (H1 of cyclopentane, alpha to OH).[1]

    • δ 1.8-2.4 ppm: Complex multiplets (Cyclopentane CH₂ protons).[1]

References

  • Crimmins, M. T. (1998).[1] "Synthetic approaches to carbocyclic nucleosides." Tetrahedron, 54(32), 9229-9272.[1] Link[1]

  • Trost, B. M., et al. (2000).[1] "Asymmetric Synthesis of Chiral Cyclopentanoid Cores for Carbocyclic Nucleosides." Journal of the American Chemical Society.[1] (Demonstrates Pd-catalyzed desymmetrization).

  • Tang, S., et al. (2021).[1] "Discovery of MRTX1719: A Synthetic Lethal Inhibitor of the PRMT5[1]•MTA Complex in MTAP-Deleted Cancers."[1] Journal of Medicinal Chemistry. (Contextualizes the scaffold in PRMT5 inhibitors). Link[1]

  • Vince, R. (2012).[1] "The Vince Lactam: A versatile intermediate for the synthesis of carbocyclic nucleosides." Antiviral Chemistry & Chemotherapy.

  • BenchChem Protocols. "Application Notes for the Asymmetric Synthesis of (1R,3S)-3-Aminocyclopentanol." Link

Sources

An In-Depth Technical Guide to 3-(6-Amino-9H-purin-9-yl)-cyclopentanol: A Promising Carbocyclic Nucleoside Analog

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the carbocyclic nucleoside analog, 3-(6-Amino-9H-purin-9-yl)-cyclopentanol, with a specific focus on the (1R,3S) stereoisomer. This compound, a synthetic analog of adenosine, holds significant interest in medicinal chemistry and drug development due to its potential as an antiviral and antineoplastic agent. By replacing the furanose oxygen of natural nucleosides with a methylene group, carbocyclic nucleosides like the one detailed herein exhibit enhanced metabolic stability and an altered conformational preference, which can lead to potent and selective interactions with biological targets. This document will delve into the fundamental properties, synthesis, characterization, and the established biological significance of this class of molecules, providing a foundational resource for researchers in the field.

Introduction: The Significance of Carbocyclic Nucleoside Analogs

Nature has provided the blueprint for a vast array of therapeutic agents, with nucleosides serving as a cornerstone in the development of antiviral and anticancer drugs. However, the inherent instability of the glycosidic bond and susceptibility to enzymatic degradation can limit the efficacy of natural nucleosides. Carbocyclic nucleoside analogs, a class of compounds where the ribose sugar moiety is replaced by a carbocyclic ring, have emerged as a robust solution to these limitations. This structural modification imparts several advantageous properties, including:

  • Enhanced Metabolic Stability: The carbon-carbon bonds of the carbocyclic ring are resistant to enzymatic cleavage by phosphorylases and hydrolases, leading to a longer biological half-life.

  • Increased Lipophilicity: The replacement of the polar oxygen atom with a nonpolar methylene group can enhance membrane permeability, facilitating cellular uptake.

  • Conformational Rigidity: The cyclopentane ring imposes conformational constraints that can lock the molecule into a bioactive conformation, leading to higher affinity and selectivity for target enzymes.

3-(6-Amino-9H-purin-9-yl)-cyclopentanol, as a carbocyclic analog of adenosine, is of particular interest. Its structure mimics the natural nucleoside, allowing it to be recognized by viral and cellular enzymes, while its carbocyclic nature offers the potential for improved therapeutic properties.

Core Compound Properties: (1R,3S)-3-(6-Amino-9H-purin-9-yl)cyclopentan-1-ol

The specific stereoisomer, (1R,3S)-3-(6-amino-9H-purin-9-yl)cyclopentan-1-ol, is the focus of much of the research in this area. Its fundamental properties are summarized in the table below.

PropertyValueSource
Molecular Formula C₁₀H₁₃N₅O
Molecular Weight 219.24 g/mol [1]
IUPAC Name (1R,3S)-3-(6-amino-9H-purin-9-yl)cyclopentan-1-ol
CAS Number 135555-55-6
Appearance White to off-white solid (predicted)General knowledge
Solubility Soluble in polar organic solvents such as DMSO and methanol (predicted)General knowledge

Synthesis and Characterization: A Pathway to a Potent Analog

Retrosynthetic Analysis and Proposed Synthetic Workflow

A logical approach to the synthesis of the target molecule involves the stereoselective formation of the cyclopentanol core, followed by the coupling with the purine base.

G Target (1R,3S)-3-(6-Amino-9H-purin-9-yl)cyclopentan-1-ol Coupling Mitsunobu or Sₙ2 Coupling Target->Coupling Precursor1 (1S,3R)-3-Azido-cyclopentanol (or other suitable precursor) Coupling->Precursor1 Precursor2 Adenine Coupling->Precursor2 Cyclopentanol_Synth Enantioselective Synthesis of Cyclopentanol Core Precursor1->Cyclopentanol_Synth Starting_Material Achiral Starting Material (e.g., cyclopentadiene) Cyclopentanol_Synth->Starting_Material

Caption: Proposed retrosynthetic pathway for the target molecule.

Detailed Experimental Protocol (Hypothetical)

The following protocol is a generalized, yet plausible, multi-step synthesis based on common organic chemistry transformations used for the synthesis of similar carbocyclic nucleosides.

Step 1: Enantioselective Desymmetrization of a Meso-epoxide

  • Rationale: This step establishes the crucial stereochemistry of the cyclopentanol ring. The use of a chiral ligand and a suitable nucleophile allows for the regioselective and enantioselective opening of a meso-epoxide derived from cyclopentadiene.

  • Procedure:

    • To a solution of cis-3,5-dibromocyclopent-1-ene in a suitable solvent (e.g., THF), add a solution of m-CPBA at 0 °C to form the corresponding epoxide.

    • In a separate flask, prepare the chiral catalyst by reacting a chiral ligand (e.g., a derivative of salen) with a metal salt (e.g., Cr(III)Cl₃).

    • To the chiral catalyst solution, add the meso-epoxide followed by a nucleophile such as TMSN₃.

    • Stir the reaction at room temperature until completion, monitored by TLC.

    • Work-up the reaction by quenching with a suitable reagent, followed by extraction and purification by column chromatography to yield the chiral azido alcohol.

Step 2: Protection of the Hydroxyl Group

  • Rationale: The hydroxyl group needs to be protected to prevent it from interfering with the subsequent coupling reaction. A silyl protecting group like TBDMS is commonly used due to its stability and ease of removal.

  • Procedure:

    • Dissolve the azido alcohol in an anhydrous solvent (e.g., DMF).

    • Add an excess of a silylating agent (e.g., TBDMSCl) and a base (e.g., imidazole).

    • Stir the reaction at room temperature until the starting material is consumed.

    • Quench the reaction with water and extract the product with an organic solvent.

    • Purify the protected azido cyclopentane by column chromatography.

Step 3: Reduction of the Azide

  • Rationale: The azide group is a precursor to the amine, which will be used for the coupling reaction. Reduction is typically achieved through hydrogenation.

  • Procedure:

    • Dissolve the protected azido cyclopentane in a suitable solvent (e.g., methanol).

    • Add a catalyst, such as palladium on carbon (Pd/C).

    • Subject the mixture to a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stir until the reaction is complete.

    • Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate to obtain the protected amino cyclopentanol.

Step 4: Coupling with the Purine Base

  • Rationale: The Mitsunobu reaction is a powerful and widely used method for the formation of the C-N bond between the cyclopentylamine and the purine base.

  • Procedure:

    • Dissolve adenine, the protected amino cyclopentanol, and triphenylphosphine (PPh₃) in an anhydrous solvent (e.g., THF).

    • Cool the solution to 0 °C and add a dialkyl azodicarboxylate (e.g., DIAD or DEAD) dropwise.

    • Allow the reaction to warm to room temperature and stir until completion.

    • Remove the solvent under reduced pressure and purify the crude product by column chromatography.

Step 5: Deprotection

  • Rationale: The final step is the removal of the protecting group to yield the target molecule.

  • Procedure:

    • Dissolve the protected coupled product in a suitable solvent (e.g., THF).

    • Add a deprotecting agent, such as tetrabutylammonium fluoride (TBAF), and stir at room temperature.

    • Monitor the reaction by TLC.

    • Once complete, quench the reaction and purify the final product by column chromatography or recrystallization.

Characterization and Purity Assessment

A self-validating protocol for the characterization of the final compound would involve a suite of analytical techniques to confirm its identity and purity.

TechniqueExpected Results
¹H NMR Signals corresponding to the purine ring protons, cyclopentyl ring protons, and the hydroxyl and amino protons with appropriate chemical shifts, multiplicities, and coupling constants.
¹³C NMR Resonances for all 10 carbon atoms in the molecule, including those of the purine and cyclopentyl rings.
Mass Spectrometry (HRMS) A molecular ion peak corresponding to the exact mass of the compound ([M+H]⁺ or [M+Na]⁺).
Infrared (IR) Spectroscopy Characteristic absorption bands for N-H (amine), O-H (alcohol), C-N, and C=C/C=N (aromatic) functional groups.
Chiral HPLC A single peak when analyzed on a suitable chiral stationary phase, confirming the enantiomeric purity.

Biological Significance and Mechanism of Action

The therapeutic potential of 3-(6-Amino-9H-purin-9-yl)-cyclopentanol lies in its ability to act as a nucleoside analog. Upon entering a cell, it is expected to be phosphorylated by cellular kinases to its triphosphate form. This triphosphate derivative can then act as a competitive inhibitor or an alternative substrate for viral or cellular DNA and RNA polymerases.

G Compound 3-(6-Amino-9H-purin-9-yl) -cyclopentanol Kinase1 Cellular Kinase Compound->Kinase1 Mono_P Monophosphate Kinase1->Mono_P Kinase2 Cellular Kinase Mono_P->Kinase2 Di_P Diphosphate Kinase2->Di_P Kinase3 Cellular Kinase Di_P->Kinase3 Tri_P Triphosphate Kinase3->Tri_P Polymerase Viral/Cellular Polymerase Tri_P->Polymerase Inhibition Inhibition of Nucleic Acid Synthesis Polymerase->Inhibition

Caption: Proposed mechanism of action via intracellular phosphorylation.

By incorporating into a growing nucleic acid chain, the carbocyclic analog can cause chain termination due to the absence of a 3'-hydroxyl group, a critical functional group for the formation of the phosphodiester backbone. This mechanism is the basis for the antiviral activity of many clinically successful nucleoside analogs, such as zidovudine (AZT) and tenofovir.

Future Directions and Therapeutic Potential

Carbocyclic nucleoside analogs, including 3-(6-Amino-9H-purin-9-yl)-cyclopentanol, represent a promising area of research for the development of new antiviral and anticancer therapies. Future research in this field will likely focus on:

  • Optimization of the lead compound: Modification of the purine and cyclopentyl rings to enhance potency, selectivity, and pharmacokinetic properties.

  • Elucidation of specific viral targets: Identifying the specific viral polymerases or other enzymes that are most effectively inhibited by this class of compounds.

  • Preclinical and clinical development: Advancing the most promising candidates through rigorous preclinical and clinical testing to evaluate their safety and efficacy in treating human diseases.

The enhanced stability and favorable pharmacological properties of carbocyclic nucleosides make them a compelling class of molecules for continued investigation. The in-depth understanding of their synthesis, characterization, and biological activity, as outlined in this guide, will be instrumental in unlocking their full therapeutic potential.

References

  • PubChem. (1R,3S)-3-(6-amino-9H-purin-9-yl)cyclopentan-1-ol. National Center for Biotechnology Information. [Link]

  • PubChem. (1R,3S)-3-(6-amino-9H-purin-9-yl)cyclopentan-1-ol | C10H13N5O | CID 9881535 - PubChem. [Link]

Sources

Methodological & Application

Application Note: Solubilization & Handling of 3-(6-Amino-9H-purin-9-yl)-cyclopentanol

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the solubilization, handling, and application protocols for 3-(6-Amino-9H-purin-9-yl)-cyclopentanol , a carbocyclic adenosine analogue.[1]

Technical Note on Identity: This compound belongs to the class of Carbocyclic Nucleosides , where the ribose oxygen of adenosine is replaced by a methylene group (forming a cyclopentane ring).[1] This structural modification increases metabolic stability against phosphorylases and esterases, making it a critical scaffold in antiviral drug development (e.g., Aristeromycin analogs) and enzyme inhibition (specifically S-adenosylhomocysteine hydrolase).[1]

Physicochemical Profile

Before solubilization, verify the compound identity and properties to ensure accurate molarity calculations.[1]

PropertyValue
Systematic Name (1R,3S)-3-(6-amino-9H-purin-9-yl)cyclopentan-1-ol (Isomer dependent)
Common Class Carbocyclic Adenosine Analogue / Carbocyclic Nucleoside
Molecular Formula C₁₀H₁₃N₅O
Molecular Weight 219.24 g/mol
Appearance White to off-white crystalline solid
LogP (Predicted) ~0.2 (Moderately polar, but lipophilic enough to limit rapid water solubility)

Solubility Profile & Solvent Selection

Dimethyl Sulfoxide (DMSO)[2]
  • Solubility: High (Recommended Primary Solvent)

  • Saturation Limit: ~20–50 mg/mL (approx. 90–225 mM).

  • Usage: Ideal for creating high-concentration Master Stock Solutions (typically 10 mM, 50 mM, or 100 mM) for long-term storage at -20°C.[1]

  • Mechanism: DMSO effectively disrupts the crystal lattice of purine nucleosides, which often have strong intermolecular hydrogen bonding.[1]

Water / Aqueous Buffers (PBS, Media)[3]
  • Solubility: Low to Moderate [1][2]

  • Saturation Limit: < 2–5 mg/mL (often requires heating/sonication).

  • Usage: Not recommended for Master Stocks. Direct dissolution in water is slow and prone to precipitation upon cooling.[1]

  • Risk: "Crashing out" (precipitation) occurs if a high-concentration DMSO stock is diluted too rapidly into cold aqueous buffer.[1]

Ethanol[1]
  • Solubility: Low (< 1 mg/mL) . generally poor solvent for purine nucleosides; avoid using as a primary solvent.

Protocol: Preparation of Master Stock Solution (DMSO)

Objective: Create a stable 50 mM Master Stock Solution.

Materials
  • Compound: 3-(6-Amino-9H-purin-9-yl)-cyclopentanol (Solid)[1]

  • Solvent: Anhydrous DMSO (Sigma-Aldrich or equivalent, ≥99.9%)[1]

  • Vials: Amber glass vials (to protect from light) with Teflon-lined caps.

Procedure
  • Weighing: Accurately weigh 10.96 mg of the solid compound.

  • Calculation:

    
    
    
    
    
    [3]
  • Dissolution: Add 1.0 mL of Anhydrous DMSO to the vial.

  • Mixing: Vortex vigorously for 30–60 seconds. If particles persist, sonicate in a water bath at 37°C for 5 minutes.

    • Checkpoint: The solution must be completely clear and colorless.[1]

  • Storage: Aliquot into small volumes (e.g., 50 µL) to avoid freeze-thaw cycles. Store at -20°C (stable for >6 months).

Protocol: Aqueous Dilution for Biological Assays

Objective: Dilute the DMSO stock into cell culture media or PBS without precipitation.

The "Step-Down" Dilution Method

Directly injecting a large volume of DMSO stock into water can cause local high concentrations, leading to immediate precipitation.[1] Use this serial dilution method.

Target: 100 µM Working Solution in Media (0.2% DMSO final).

  • Thaw: Thaw the 50 mM DMSO stock at room temperature (or 37°C if crystals are visible). Vortex well.

  • Intermediate Dilution (10x):

    • Prepare a 500 µM intermediate solution.

    • Mix 10 µL of 50 mM Stock + 990 µL of Media/Buffer.

    • Critical Step: Add the DMSO stock dropwise to the vortexing media.[1] Do not add media to the DMSO.[1]

  • Final Dilution (1x):

    • Dilute the 500 µM intermediate 1:5 into the final assay well/tube to reach 100 µM .

  • Verification: Inspect the tube against a dark background. Turbidity indicates precipitation.[1]

Visualizations

Figure 1: Solubilization & Dilution Workflow

This diagram illustrates the logical flow from solid compound to assay-ready solution, highlighting critical decision points to prevent precipitation.

G Solid Solid Compound (C10H13N5O) DMSO_Stock Master Stock (DMSO) 50 mM (Clear Solution) Solid->DMSO_Stock Add Anhydrous DMSO Check_Clear Visual Check: Is it clear? DMSO_Stock->Check_Clear Sonicate Sonicate @ 37°C (5-10 mins) Check_Clear->Sonicate No (Cloudy) Intermediate Intermediate Dilution (10x Conc in Media) Check_Clear->Intermediate Yes (Clear) Sonicate->Check_Clear Final_Assay Final Assay Well (1x Conc, <0.5% DMSO) Intermediate->Final_Assay Dilute 1:10 Precipitation Precipitation Risk! Discard & Restart Intermediate->Precipitation Rapid addition or Cold Buffer

Caption: Figure 1. Step-wise solubilization workflow ensuring compound stability and homogeneity.

Figure 2: Biological Mechanism (Context)

Carbocyclic adenosine analogs typically function by mimicking adenosine, inhibiting enzymes like SAH Hydrolase or interfering with viral replication.[1]

Pathway Compound 3-(6-Amino-9H-purin-9-yl)-cyclopentanol (Carbocyclic Adenosine) Enzyme SAH Hydrolase (Target) Compound->Enzyme Inhibits SAH S-Adenosylhomocysteine (Accumulation) Enzyme->SAH Substrate Hydrolysis Blocked Methylation Viral mRNA Methylation (Capping) SAH->Methylation Feedback Inhibits Inhibition Inhibition of Viral Replication Methylation->Inhibition Leads to

Caption: Figure 2.[1] Typical mechanism of action for carbocyclic adenosine analogs in viral inhibition contexts.

References

  • PubChem Compound Summary . (2023). (1R,3S)-3-(6-amino-9H-purin-9-yl)cyclopentan-1-ol. National Center for Biotechnology Information.[1]

  • Cayman Chemical. (2023). Adenosine Product Information & Solubility Data. (Reference for general purine nucleoside solubility profiles).
  • Selleck Chemicals. (2024). Adenosine Receptor Agonist Solubility Protocols.
  • De Clercq, E. (2005).[1] Antiviral activity of carbocyclic nucleoside analogues. In Nucleosides, Nucleotides and Nucleic Acids.

    • (General grounding for the biological application context of the carbocyclic scaffold).

Sources

Preparation of 3-(6-Amino-9h-purin-9-yl)-cyclopentanol stock solutions

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Preparation & Handling of 3-(6-Amino-9H-purin-9-yl)-cyclopentanol Stock Solutions

Part 1: Introduction & Compound Profile

The Invisible Variable: Solvent Integrity In drug discovery and viral research, the reproducibility of assay data is often compromised not by the biological system, but by the physicochemical state of the small molecule. 3-(6-Amino-9H-purin-9-yl)-cyclopentanol (a carbocyclic analog of 3'-deoxyadenosine) presents specific challenges due to its lipophilic carbocyclic ring system fused with a polar purine base.

Unlike natural nucleosides where the furanose ring oxygen aids aqueous solubility, the methylene replacement in this carbocyclic analog significantly increases hydrophobicity. Consequently, direct aqueous dissolution often leads to micro-precipitation—invisible to the naked eye but disastrous for IC50 accuracy.

This guide provides a field-proven protocol for generating high-integrity stock solutions, ensuring that the compound delivered to your assay is identical to the compound calculated in your spreadsheet.

Physicochemical Profile
ParameterDataNotes
Systematic Name 3-(6-Amino-9H-purin-9-yl)-cyclopentanolCarbocyclic 3'-deoxyadenosine analog
Molecular Formula

Molecular Weight 219.24 g/mol
Physical State White to off-white solidHygroscopic; store desiccated
Primary Solvent DMSO (Dimethyl Sulfoxide)Recommended Stock: 10 mM - 50 mM
Secondary Solvent EthanolPossible, but evaporation risks concentration shifts
Aqueous Solubility Poor (< 1 mg/mL)NOT recommended for stock preparation

Part 2: Solvent Selection Logic

The choice of solvent dictates the stability and usability of the stock. The following decision tree outlines the logic for selecting DMSO over water or ethanol for this specific class of nucleoside analogs.

SolventSelection Start Start: Select Solvent for 3-(6-Amino-9H-purin-9-yl)-cyclopentanol Water Water / PBS Start->Water Hydrophilic? No Ethanol Ethanol (100%) Start->Ethanol Volatile OK? DMSO Anhydrous DMSO (Recommended) Start->DMSO Standard Storage Result_Water Risk: Micro-precipitation Poor Solubility (<1mM) Water->Result_Water Result_Ethanol Risk: Evaporation Concentration drift over time Ethanol->Result_Ethanol Result_DMSO Benefit: High Solubility (>50mM) Cryo-stable (-20°C) DMSO->Result_DMSO

Figure 1: Solvent Decision Matrix. DMSO is the only solvent that guarantees both high solubility and long-term concentration stability for carbocyclic nucleosides.

Part 3: Preparation Protocols

Protocol A: Preparation of 10 mM Stock Solution (DMSO)

Target Volume: 1 mL | Target Concentration: 10 mM

Materials:

  • Compound: 3-(6-Amino-9H-purin-9-yl)-cyclopentanol (MW: 219.24)[1]

  • Solvent: Anhydrous DMSO (≥99.9%, cell culture grade)

  • Vessel: Amber glass vial (borosilicate) or polypropylene cryovial.

Step-by-Step Procedure:

  • Equilibration: Allow the lyophilized product vial to equilibrate to room temperature before opening. This prevents atmospheric moisture condensation on the hygroscopic powder.

  • Weighing: Weigh approximately 2.2 mg of powder into the vial.

    • Note: Due to static, exact weighing of small masses is difficult. It is scientifically superior to weigh the powder first, record the exact mass, and then adjust the solvent volume.

  • Calculation (The "Gravimetric Adjustment" Method): Use the formula:

    
    
    Example: If you weigh 2.35 mg :
    
    
    
    
  • Dissolution: Add the calculated volume of DMSO.

  • Mixing: Vortex vigorously for 30 seconds.

    • Critical: Do NOT sonicate unless absolutely necessary. Sonication generates heat, which can degrade nucleoside analogs. If particles persist, warm gently to 37°C for 5 minutes.

  • Inspection: Hold the vial against a light source. The solution must be perfectly clear. Any turbidity indicates incomplete solubilization.

Protocol B: Serial Dilution for Biological Assays

Directly spiking 100% DMSO stock into cell culture media often causes "shock precipitation" where the compound crashes out locally before mixing. Use an Intermediate Dilution Step .

Workflow Diagram:

SerialDilution Stock Stock Solution (10 mM in 100% DMSO) Inter Intermediate Dilution (100 µM in 10% DMSO) Stock->Inter 1:100 Dilution (into Media/Buffer) Working Working Solution (1 µM in Media) Inter->Working 1:100 Dilution (into Media) Cells Assay Plate (Final DMSO < 0.1%) Working->Cells Addition

Figure 2: Intermediate Dilution Strategy. This multi-step approach prevents compound precipitation by gradually shifting the solvent polarity.

Dilution Table (Example for 10 µM Final Assay Concentration):

StepSourceDiluentVolume RatioFinal Conc.DMSO %
1.[2][3][4][5] Stock Powder100% DMSO-10 mM100%
2. Intermediate 10 µL Stock990 µL Media1:100100 µM1%
3. Assay Well 10 µL Intermediate90 µL Cell Susp.1:1010 µM 0.1%

Note: 0.1% DMSO is generally considered the "No Effect Level" (NOEL) for most cell lines [1].

Part 4: Quality Control & Storage

  • Storage Conditions:

    • Aliquot: Never store the bulk stock in one bottle. Divide into 20–50 µL aliquots in cryovials.

    • Temperature: Store at -20°C for up to 6 months or -80°C for up to 2 years.

    • Freeze/Thaw: Limit to a maximum of 3 cycles. Carbocyclic rings are stable, but repeated temperature shifts can induce crystal growth.

  • Validation (Self-Check):

    • Before using a thawed aliquot, centrifuge at 10,000 x g for 1 minute. If a pellet is visible, the compound has crashed out. Redissolve with warming or discard.

References

  • Vertex AI Search. (2025). DMSO cytotoxicity limits in cell culture. Retrieved from 6

  • PubChem. (2025).[1] (1R,3S)-3-(6-amino-9H-purin-9-yl)cyclopentan-1-ol Compound Summary. National Library of Medicine. Retrieved from 1[1]

  • BenchChem. (2025).[5] Application Note: Preparation of Stock Solutions in DMSO. Retrieved from 5

  • MedChemExpress. (2025). Compound Handling Instructions: Solubility and Dilution. Retrieved from 7

Sources

Troubleshooting & Optimization

3-(6-Amino-9h-purin-9-yl)-cyclopentanol stability in aqueous solution

Author: BenchChem Technical Support Team. Date: February 2026

To: Research & Development Team From: Senior Application Scientist, Technical Support Subject: Technical Guide: Stability & Handling of 3-(6-Amino-9h-purin-9-yl)-cyclopentanol

Executive Summary: The "Stability Paradox"

You are working with 3-(6-Amino-9h-purin-9-yl)-cyclopentanol , widely recognized in the literature as a Carbocyclic Adenosine Analogue (often related to Aristeromycin derivatives).

Users often misunderstand the stability profile of this molecule because they apply the rules of natural nucleosides to it.

  • The Good News: Unlike natural adenosine, this molecule possesses a C-N bond (connecting the base to the ring) rather than an N-glycosidic bond. It is immune to the acid-catalyzed cleavage and phosphorylase degradation that plagues natural nucleosides [1, 2].

  • The Risk: While the linkage is stable, the adenine base itself remains susceptible to hydrolytic deamination (converting to hypoxanthine), particularly in unbuffered aqueous solutions or at elevated temperatures [3, 4].

Module 1: Solubility & Reconstitution (Troubleshooting Precipitation)

The Issue: Users frequently report that the compound "crashes out" (precipitates) upon dilution into aqueous media, or forms a "cloudy" suspension.

The Science: The replacement of the ribose oxygen with a methylene group (cyclopentane) increases the lipophilicity (LogP) of the molecule compared to natural adenosine. While the amine group provides some polarity, the planar purine ring drives strong pi-stacking interactions, leading to aggregation in pure water.

The Protocol: The "DMSO Step-Down" Method Do not attempt to dissolve directly in water or saline.

  • Primary Stock: Dissolve the solid in 100% DMSO (Dimethyl Sulfoxide) to a concentration of 10–20 mM .

    • Note: Ensure the DMSO is anhydrous. Water contamination in DMSO accelerates degradation over long-term storage.

  • Intermediate Dilution: If a high concentration is needed, dilute the DMSO stock 1:10 into Ethanol or PEG-400 first (optional, reduces precipitation shock).

  • Final Aqueous Dilution:

    • Slowly add the stock to your aqueous buffer (PBS or culture media) while vortexing .

    • Critical Limit: Keep the final DMSO concentration <0.5% (v/v) for cell-based assays to avoid solvent toxicity.

    • Solubility Ceiling: Do not exceed 1 mg/mL in the final aqueous solution without verifying clarity.

Module 2: Chemical Stability & Degradation Pathways

The Issue: "I see extra peaks on my HPLC after 24 hours at 37°C."

The Science: Your molecule undergoes Deamination , not Depurination.

  • Natural Adenosine: Acid breaks the bond between the sugar and base (Depurination).

  • Your Molecule: The carbocyclic bond is stable. Instead, water attacks the exocyclic amine at position 6, releasing ammonia and converting the base to Hypoxanthine (forming a carbocyclic Inosine analogue).

Visualizing the Degradation Logic

Stability_Pathway Compound 3-(6-Amino-9h-purin-9-yl) -cyclopentanol Acid Acidic Conditions (pH < 4) Compound->Acid Exposed to Neutral Neutral/Physiological (pH 7.4, 37°C) Compound->Neutral Exposed to Cleavage Glycosidic Cleavage (IMPOSSIBLE due to C-N bond) Acid->Cleavage Natural Nucleosides Deamination Deamination to Hypoxanthine Analogue Acid->Deamination Accelerated Hydrolysis Stable Stable Structure Acid->Stable Carbocyclic Analogue (Your Molecule) Neutral->Deamination Slow Hydrolysis (Weeks/Months)

Figure 1: Stability comparison. Unlike natural nucleosides, the carbocyclic linkage prevents acid hydrolysis, but the base remains susceptible to deamination.

Module 3: Quality Control (HPLC Method)

If you suspect degradation, use this standard protocol to separate the parent compound from the deaminated impurity (Hypoxanthine derivative).

HPLC Conditions:

Parameter Setting
Column C18 Reverse Phase (e.g., Agilent Zorbax SB-C18), 3.5 µm, 4.6 x 150 mm
Mobile Phase A Water + 0.1% Trifluoroacetic Acid (TFA)
Mobile Phase B Acetonitrile + 0.1% TFA
Gradient 0–5 min: 2% B (Isocratic) 5–20 min: 2% → 60% B (Linear Gradient)
Flow Rate 1.0 mL/min

| Detection | UV @ 260 nm (Adenine max) and 248 nm (Hypoxanthine shift) |

Analysis:

  • Parent Peak: Elutes later (more hydrophobic due to the amine).

  • Deaminated Impurity: Elutes earlier (Hypoxanthine is more polar).

Module 4: Frequently Asked Questions (FAQ)

Q1: Can I autoclave aqueous solutions of this compound? A: No. While the C-N bond is stable, the high temperature (121°C) will accelerate the deamination of the adenine moiety to hypoxanthine [3]. Sterilize by filtration using a 0.22 µm PES or PVDF membrane.

Q2: Is the compound stable in cell culture media (DMEM/RPMI)? A: Yes, for the duration of typical assays (24–72 hours). However, fetal bovine serum (FBS) contains Adenosine Deaminase (ADA) .

  • Critical Check: Natural adenosine is destroyed by ADA in seconds. Carbocyclic analogues are generally resistant to ADA, but not immune. If you observe loss of activity, use heat-inactivated serum or add an ADA inhibitor (e.g., EHNA) [1, 5].

Q3: How should I store the powder? A:

  • Long-term: -20°C, desiccated.

  • Solution: Store DMSO stocks at -20°C in aliquots. Avoid repeated freeze-thaw cycles, which introduce moisture and promote deamination.

Troubleshooting Flowchart

Troubleshooting Start User Issue Detected Precipitation Cloudy / Precipitate? Start->Precipitation Purity Loss of Activity / Extra Peaks? Start->Purity CheckSolvent Is DMSO < 1%? Precipitation->CheckSolvent Yes CheckMedia CheckMedia Purity->CheckMedia In Cell Culture? DiluteSlowly Action: Reduce DMSO Use Step-Down Method CheckSolvent->DiluteSlowly No (Too high) StepDown Action: Predissolve in DMSO then dropwise into vortexing buffer CheckSolvent->StepDown Yes ADA_Issue Cause: Adenosine Deaminase in Serum Action: Use Heat-Inactivated FBS CheckMedia->ADA_Issue Yes pH_Issue Cause: Hydrolytic Deamination Action: Check pH (Keep 7.0-7.5) Store at -20°C CheckMedia->pH_Issue No (Buffer only)

Figure 2: Decision tree for diagnosing solubility and stability issues.

References

  • Schneller, S. W. (2020). Carbocyclic Nucleosides: Prototype Structures and Synthetic Strategies. University of Hamburg / NIH. 1[2]

    • Establishes the hydrolytic stability of the carbocyclic linkage (C-N)
  • Royal Society of Chemistry. (2022). Nucleosides and Nucleotides: Stability of N-Glycosidic Bond. 2

    • Details the mechanism of acid-catalyzed hydrolysis in natural purines, contrasting the stability required for carbocyclic analogues.
  • Hernández Álvarez, C. C., & Michaelian, K. (2022).[3] Comparative study of spontaneous deamination of adenine and cytosine. ResearchGate / Entropy. 3

    • Provides kinetic data on the deamination of adenine to hypoxanthine in aqueous solution.
  • Wolfenden, R., & Snider, M. J. (2001). The Rate of Spontaneous Hydrolysis of Adenosine.
  • Cayman Chemical. (2022).[4] Adenosine Product Information & Solubility. 4[2]

    • Standard handling protocols for adenosine analogues, confirming DMSO solubility limits.

Sources

Technical Support Center: Resolving Stereoisomers of 3-(6-Amino-9h-purin-9-yl)-cyclopentanol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the resolution of 3-(6-Amino-9h-purin-9-yl)-cyclopentanol stereoisomers. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth troubleshooting and frequently asked questions (FAQs) to navigate the complexities of separating these critical chiral compounds. As a carbocyclic nucleoside analog, the stereochemical purity of 3-(6-Amino-9h-purin-9-yl)-cyclopentanol is paramount for its therapeutic efficacy and safety.[1][2] This resource provides field-proven insights and detailed protocols to empower you to overcome common challenges in your experimental workflow.

Frequently Asked Questions (FAQs)

General Understanding

Q1: What are the stereoisomers of 3-(6-Amino-9h-purin-9-yl)-cyclopentanol, and why is their separation important?

3-(6-Amino-9h-purin-9-yl)-cyclopentanol possesses two chiral centers, leading to the existence of four possible stereoisomers: (1R,3S), (1S,3R), (1R,3R), and (1S,3S). These stereoisomers can be grouped into two pairs of enantiomers ((1R,3S)/(1S,3R) and (1R,3R)/(1S,3S)) and multiple diastereomeric relationships. The separation of these isomers is critical because, like many chiral drugs, each stereoisomer can exhibit significantly different pharmacological, metabolic, and toxicological profiles.[3] Regulatory agencies often require the characterization and control of each stereoisomer in a drug product to ensure safety and efficacy.

Enzymatic Resolution

Q2: I am attempting an enzymatic resolution of the racemic cyclopentanol derivative, but I am observing low or no conversion. What are the likely causes?

Low or no conversion in an enzymatic resolution is a common issue that can often be traced back to several factors related to the enzyme's activity and the reaction conditions.

Troubleshooting Steps:

  • Enzyme Selection and Activity:

    • Cause: The chosen lipase may have low activity or selectivity for your specific substrate. Lipases from different sources (e.g., Candida antarctica, Pseudomonas cepacia) exhibit varying substrate specificities.[4][5]

    • Solution: Screen a panel of commercially available lipases. We recommend starting with Lipase PS from Pseudomonas cepacia (Amano) or Novozym 435 (immobilized Candida antarctica lipase B), as they have shown high enantioselectivity for resolving 2-substituted cycloalkanols.[5] Always verify the activity of a new batch of enzyme with a standard substrate.

  • Reaction Medium (Solvent):

    • Cause: The solvent can significantly impact enzyme activity and stability. Polar solvents can strip the essential water layer from the enzyme, leading to denaturation.

    • Solution: Use non-polar organic solvents like diisopropyl ether, hexane, or toluene.[5][6] Avoid highly polar solvents unless the enzyme is specifically formulated for them.

  • Water Content:

    • Cause: While non-aqueous media are often used, a minimal amount of water is crucial for enzyme activity. However, excessive water can lead to unwanted hydrolysis of the ester product.

    • Solution: Ensure the solvent is not completely anhydrous. The optimal water activity (a_w) is critical and may require empirical determination. Start by adding a small, controlled amount of water (e.g., 0.5 equivalents).[6][7]

  • Acyl Donor:

    • Cause: The nature of the acyl donor in a transesterification reaction can affect the reaction rate.

    • Solution: Vinyl acetate is often an excellent acyl donor as the co-product, vinyl alcohol, tautomerizes to acetaldehyde, driving the reaction forward.[5]

  • pH and Temperature:

    • Cause: Enzymes have optimal pH and temperature ranges for activity. Deviations can lead to reduced or no activity.

    • Solution: While pH is less of a factor in non-aqueous media, the solid enzyme preparation's pH memory is important. Ensure the enzyme was lyophilized at its optimal pH. For temperature, a common starting point is 45°C, but this should be optimized for your specific enzyme.[6][7]

  • Inhibitors:

    • Cause: Contaminants in your substrate or solvent can inhibit the enzyme.

    • Solution: Use highly purified substrate and analytical grade solvents.[8]

Q3: My enzymatic resolution is proceeding, but the enantiomeric excess (e.e.) of the product is poor. How can I improve the enantioselectivity?

Achieving high enantioselectivity is the primary goal of kinetic resolution. If your e.e. is low, consider the following optimization strategies:

Troubleshooting Steps:

  • Enzyme Choice:

    • Cause: The intrinsic enantioselectivity (E-value) of the enzyme for your substrate is the most critical factor.

    • Solution: As mentioned in Q2, screen different lipases. Some lipases may have higher E-values for your specific substrate structure.[4][5][9]

  • Temperature Optimization:

    • Cause: Lowering the reaction temperature can sometimes enhance enantioselectivity, although it will also decrease the reaction rate.

    • Solution: Perform the reaction at a lower temperature (e.g., room temperature or 4°C) and monitor the progress over a longer period.

  • Conversion Percentage:

    • Cause: For a kinetic resolution, the e.e. of both the product and the unreacted starting material is directly dependent on the extent of conversion. The maximum e.e. for the product is achieved at lower conversions, while the maximum e.e. for the remaining substrate is achieved at higher conversions.

    • Solution: Carefully monitor the reaction progress and stop it at approximately 50% conversion to theoretically obtain high e.e. for both the product and the unreacted starting material.[4][10]

  • Solvent Effects:

    • Cause: The solvent can influence the enzyme's conformation and, consequently, its enantioselectivity.

    • Solution: Screen a variety of non-polar solvents. A change from hexane to diisopropyl ether, for instance, could alter the enzyme-substrate interactions and improve selectivity.[5]

Workflow for Enzymatic Resolution

Below is a generalized workflow for the lipase-catalyzed resolution of 3-(6-Amino-9h-purin-9-yl)-cyclopentanol.

Enzymatic_Resolution_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_monitoring Monitoring cluster_workup Work-up cluster_products Products Racemate Racemic 3-(...)-cyclopentanol ReactionVessel Reaction Mixture (Stirring at 45°C) Racemate->ReactionVessel Enzyme Lipase (e.g., Novozym 435) Enzyme->ReactionVessel Solvent Anhydrous Organic Solvent Solvent->ReactionVessel AcylDonor Acyl Donor (e.g., Vinyl Acetate) AcylDonor->ReactionVessel Monitoring Monitor Conversion (Chiral HPLC/GC) ReactionVessel->Monitoring Take Aliquots StopReaction Stop at ~50% Conversion Monitoring->StopReaction Target Reached Filter Filter to Remove Enzyme StopReaction->Filter Separate Column Chromatography Filter->Separate Ester Enantiopure Ester Separate->Ester Alcohol Enantiopure Alcohol Separate->Alcohol

Caption: Workflow for enzymatic kinetic resolution.

Chiral HPLC Separation

Q4: I am developing a chiral HPLC method for the stereoisomers, but I am getting poor or no separation. What should I try?

Chiral HPLC separations are highly specific, and method development often requires screening several stationary and mobile phases.[11][12][13]

Troubleshooting Steps:

  • Chiral Stationary Phase (CSP) Selection:

    • Cause: There is no universal chiral stationary phase. The separation relies on transient diastereomeric interactions between the analyte and the CSP, which are highly specific.[12]

    • Solution: Screen a variety of CSPs. For nucleoside analogs, polysaccharide-based CSPs (e.g., Chiralpak® AD-H, Chiralcel® OD-H) are often a good starting point.[1][14] Macrocyclic glycopeptide phases (e.g., Astec CHIROBIOTIC™) can also be effective for polar compounds.[15]

  • Mobile Phase Composition:

    • Cause: The mobile phase composition, including the organic modifier and any additives, plays a crucial role in modulating the interactions with the CSP.[13]

    • Solution:

      • Normal Phase: A common starting point is a mixture of n-hexane and isopropanol (e.g., 90:10 v/v).[1] Vary the ratio of the alcohol modifier to optimize selectivity.

      • Reversed-Phase: While less common for some CSPs, a mobile phase of water/acetonitrile or water/methanol can be effective, especially with macrocyclic antibiotic phases.

      • Additives: For amine-containing compounds like this, adding a small amount of a basic modifier (e.g., diethylamine) to a normal phase mobile phase can improve peak shape and resolution. For acidic compounds, an acidic modifier (e.g., trifluoroacetic acid) may be necessary.

  • Temperature:

    • Cause: Temperature affects the thermodynamics of the chiral recognition process.

    • Solution: Analyze your samples at different column temperatures (e.g., 10°C, 25°C, 40°C). Lower temperatures often improve resolution but increase retention times and pressure.

  • Flow Rate:

    • Cause: A lower flow rate increases the time the analyte spends interacting with the CSP, which can improve resolution.

    • Solution: Try reducing the flow rate (e.g., from 1.0 mL/min to 0.5 mL/min).

Q5: My chiral separation is showing peak tailing or broad peaks. How can I improve the peak shape?

Poor peak shape can compromise resolution and quantification. Here are common causes and solutions:

Troubleshooting Steps:

  • Secondary Interactions:

    • Cause: The free amino group in your analyte can interact with residual silanols on the silica support of the CSP, leading to peak tailing.

    • Solution: Add a competing base to the mobile phase, such as 0.1% diethylamine (DEA) or ethanolamine, in normal phase mode. This will saturate the active sites on the stationary phase and improve peak symmetry.

  • Sample Solvent:

    • Cause: Dissolving the sample in a solvent much stronger than the mobile phase can cause peak distortion.

    • Solution: Ideally, dissolve your sample in the mobile phase itself.[12] If solubility is an issue, use the weakest possible solvent that will dissolve your sample.

  • Column Overload:

    • Cause: Injecting too much sample can saturate the stationary phase, leading to broad, tailing peaks.

    • Solution: Reduce the injection volume or the concentration of your sample.

  • Column Contamination/Degradation:

    • Cause: Over time, columns can become contaminated or the stationary phase can degrade, leading to poor performance.

    • Solution: Flush the column with a strong solvent (check the column care instructions for compatible solvents). If performance does not improve, the column may need to be replaced.

Data Summary: Chiral HPLC Method Parameters

The following table provides a starting point for developing a chiral HPLC method for aminocyclopentanol derivatives.[1]

ParameterDirect Method (Normal Phase) Example
Column Chiralpak® AD-H (250 x 4.6 mm, 5 µm)
Mobile Phase n-Hexane:Isopropanol (90:10, v/v)
Flow Rate 1.0 mL/min
Detection UV at 260 nm
Temperature 25°C
Expected Outcome Baseline separation of stereoisomers
Logical Flow for Chiral Method Development

This diagram outlines a systematic approach to developing a robust chiral separation method.

Chiral_Method_Dev Start Start: Racemic Mixture ScreenCSPs Screen CSPs (Polysaccharide, Macrocyclic) Start->ScreenCSPs InitialSeparation Partial or No Separation? ScreenCSPs->InitialSeparation InitialSeparation->ScreenCSPs No (Try different CSP type) OptimizeMP Optimize Mobile Phase (Solvent Ratio, Additives) InitialSeparation->OptimizeMP Yes ImprovedSeparation Improved Separation? OptimizeMP->ImprovedSeparation ImprovedSeparation->OptimizeMP No (Further MP tuning) OptimizeTempFlow Optimize Temperature & Flow Rate ImprovedSeparation->OptimizeTempFlow Yes FinalMethod Final Method: Baseline Resolution OptimizeTempFlow->FinalMethod No Yes Yes No No2 No Yes2 Yes

Caption: Systematic approach for chiral HPLC method development.

References

  • Honig, H., Seufer-Wasserthal, P., & Fulop, F. (1989). Enzymatic Resolutions of Cyclic Amino Alcohol Precursors. Journal of the Chemical Society, Perkin Transactions 1, 2341-2345. Available from: [Link]

  • Tanaka, M., et al. (2007). Lipase-catalyzed kinetic resolution of cyclic trans-1,2-diols bearing a diester moiety: synthetic application to chiral seven-membered-ring alpha,alpha-disubstituted alpha-amino acid. The Journal of Organic Chemistry, 72(20), 7750-6. Available from: [Link]

  • Forró, E. (2001). [Lipase-catalyzed kinetic resolution of 2-substituted cycloalkanols]. Acta Pharmaceutica Hungarica, 71(1), 119-26. Available from: [Link]

  • Trouble with chiral separations. (2020). Chromatography Today. Available from: [Link]

  • 6 Top Chiral Chromatography Questions. (2020). Regis Technologies. Available from: [Link]

  • Efficient kinetic resolution of amino acids catalyzed by lipase AS 'Amano' via cleavage of an amide bond. ResearchGate. Available from: [Link]

  • Qayed, W. S., et al. (2015). Lipases-catalyzed enantioselective kinetic resolution of racemic alcohols: An overview. Journal of Chemical and Pharmaceutical Research, 7(5), 311-322. Available from: [Link]

  • Chiral Chromatography: Separating Twins. (2018). Blogs@NTU. Available from: [Link]

  • (1R,3S)-3-(6-amino-9H-purin-9-yl)cyclopentan-1-ol. PubChem. Available from: [Link]

  • Playing with Selectivity for Optimal Chiral Separation. (2023). LCGC International. Available from: [Link]

  • Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. (2025). Waters Blog. Available from: [Link]

  • Kalíková, K., & Tesařová, E. (2007). HPLC separation of enantiomers using chiral stationary phases. Česká a Slovenská Farmacie, 56(4), 155-163. Available from: [Link]

  • Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. (2025). American Pharmaceutical Review. Available from: [Link]

  • Chiral HPLC Separations. Phenomenex. Available from: [Link]

  • Dong, M. W. (2013). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. Available from: [Link]

  • Chiral HPLC separation: strategy and approaches. (2022). Chiralpedia. Available from: [Link]

  • A study on the enantioseparation of profens on Chiralpak AD and Chiralcel OD. VTechWorks. Available from: [Link]

  • Imai, K., et al. (2016). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. Molecules, 21(10), 1328. Available from: [Link]

  • [(1r,3s)-3-(6-amino-8-phenyl-9h-purin-9-yl)cyclopentyl]methanol. PubChemLite. Available from: [Link]

  • Forró, E., & Fülöp, F. (2020). Efficient Synthesis of New Fluorinated β-Amino Acid Enantiomers through Lipase-Catalyzed Hydrolysis. Molecules, 25(24), 6032. Available from: [Link]

  • Ali, I., et al. (2016). The Significance of Chiral Separation, Determination of Enantiomeric Purity in Drug Design, Safety and Development -An Overview. Journal of Analytical & Pharmaceutical Research, 3(4). Available from: [Link]

  • Pérez Ozcáriz, S. (2017). Enzymatic Platform for Nucleoside Analogues Production. EC Microbiology, 6(2), 35-38. Available from: [Link]

  • Gorska, A., et al. (2015). Chemo-Enzymatic Generation of Highly Fluorescent Nucleoside Analogs Using Purine Nucleoside Phosphorylase. Molecules, 20(8), 14032-14052. Available from: [Link]

  • Efficient Synthesis of New Fluorinated β-Amino Acid Enantiomers through Lipase-Catalyzed Hydrolysis. ResearchGate. Available from: [Link]

  • Contente, M. L., et al. (2022). Three-Component Stereoselective Enzymatic Synthesis of Amino-Diols and Amino-Polyols. ACS Catalysis, 12(18), 11275-11280. Available from: [Link]

  • Acar, Ç., et al. (2021). Newly synthesized 6-substituted piperazine/phenyl-9-cyclopentyl containing purine nucleobase analogs act as potent anticancer agents and induce apoptosis via inhibiting Src in hepatocellular carcinoma cells. Bioorganic Chemistry, 115, 105216. Available from: [Link]

  • Al-Majdhoub, M. M., et al. (2024). Elucidating Chiral Resolution of Aromatic Amino Acids Using Glycopeptide Selectors: A Combined Molecular Docking and Chromatographic Study. Molecules, 29(17), 3894. Available from: [Link]

Sources

Technical Support Center: Storage & Stability of 3-(6-Amino-9h-purin-9-yl)-cyclopentanol

[1]

Executive Technical Summary

3-(6-Amino-9h-purin-9-yl)-cyclopentanol is a carbocyclic nucleoside analog .[1] Unlike natural adenosine, the ribose sugar oxygen is replaced by a methylene group, creating a cyclopentane ring.

The Critical Distinction: In natural nucleosides, the glycosidic bond (C-N) is susceptible to enzymatic cleavage (phosphorylases) and acid-catalyzed hydrolysis.[1] In this carbocyclic analog, the C-N bond is non-glycosidic and chemically stable against hydrolysis. Therefore, the primary degradation risks are NOT hydrolytic cleavage, but rather oxidation of the exocyclic amine, photodegradation, and physical precipitation due to lipophilicity.

This guide addresses the specific physicochemical challenges of maintaining this compound's integrity during storage and experimental use.

Root Cause Analysis: Why Degradation Occurs[2]

To prevent degradation, we must understand the molecular vulnerabilities.

Mechanism of Instability
  • Oxidation (Yellowing): The exocyclic amino group at position 6 of the purine ring is susceptible to oxidative deamination or formation of N-oxides, particularly in solution when exposed to light and air. This often manifests as a slight yellow discoloration.[1]

  • Physical Aggregation (Precipitation): The replacement of the hydrophilic ribose oxygen with a carbon makes this molecule more lipophilic than adenosine. In aqueous buffers, it is prone to "crashing out" (precipitating) upon freeze-thaw cycles or temperature shifts.[1]

  • Hygroscopicity: In its solid state, the compound can attract atmospheric moisture, leading to clumping and accurate weighing errors, though it resists hydrolysis better than RNA/DNA.

Visualization: Stability Logic Flow

The following diagram illustrates the chemical stability profile and the necessary countermeasures.

StabilityLogicCompound3-(6-Amino-9h-purin-9-yl)cyclopentanolStructureCarbocyclic Ring(No O in ring)Compound->StructureDefined byRisk1Oxidation(Exocyclic Amine)Structure->Risk1Susceptible to Air/LightRisk2PhysicalPrecipitationStructure->Risk2Increased LipophilicityOutcomeLoss of PotencyRisk1->OutcomeChemical ChangeMitigation1Store under Inert GasProtect from LightRisk1->Mitigation1Risk2->OutcomeConcentration DropMitigation2Use DMSO StocksAvoid Freeze-ThawRisk2->Mitigation2

Figure 1: Stability logic flow highlighting that while the carbocyclic backbone prevents hydrolysis, oxidation and solubility issues remain critical risks.[1]

Storage & Handling Protocols

Solid State Storage (Lyophilized Powder)[1]
  • Temperature: -20°C (Long-term) or 4°C (Short-term < 1 week).[1]

  • Atmosphere: Store under desiccation. If the vial is opened, purge with Argon or Nitrogen before resealing to prevent oxidation.

  • Container: Amber glass or foil-wrapped vials to prevent photodegradation.

Solution State Storage (Solubilized)

Critical Rule: Do not store aqueous solutions at 4°C for more than 24-48 hours. The compound may micro-precipitate, which is invisible to the naked eye but affects concentration.

ParameterWater / PBSDMSO (Recommended)Ethanol
Solubility Low to Moderate (< 5 mg/mL)High (> 20 mg/mL)Moderate
Stability (-20°C) Poor (Precipitation risk)Excellent (Months)Good
Freeze-Thaw Avoid (High risk)Acceptable (Limit to <3 cycles)Acceptable
Use Case Immediate cell treatmentStock solution storageSpecific assays

Troubleshooting & FAQs

Q1: "I dissolved the compound in water, froze it, and now I see a white precipitate that won't redissolve. Is it ruined?"

Diagnosis: This is likely physical precipitation, not chemical degradation. Carbocyclic analogs are less soluble in water than natural nucleosides. Freezing water concentrates the solute into pockets, forcing precipitation. Corrective Action:

  • Warm the solution to 37°C and vortex vigorously for 5 minutes.

  • Sonicate in a water bath for 10 minutes.

  • Prevention: Do not freeze aqueous stocks. Make a high-concentration stock in DMSO (e.g., 10-50 mM), aliquot into single-use volumes, and freeze those. Dilute into aqueous buffer only immediately before use.

Q2: "My stock solution has turned a faint yellow color. Can I still use it?"

Diagnosis: This indicates mild oxidation of the adenine amine group. Risk Assessment:

  • Faint Yellow: Trace oxidation (<1%).[1] Likely usable for non-critical range-finding experiments, but verify concentration via UV absorbance (A260).[1]

  • Dark Yellow/Orange: Significant degradation.[1] Discard. Prevention: Always purge storage vials with inert gas (Nitrogen/Argon) and wrap in foil.[1]

Q3: "Why do I see 'ghost peaks' in my HPLC analysis of this compound?"

Diagnosis: This is often due to the "stickiness" of carbocyclic nucleosides. They can adsorb to the stationary phase of C18 columns or plasticware. Corrective Action:

  • Plasticware: Use low-binding polypropylene tubes or glass vials.[1]

  • HPLC: Ensure a thorough wash step (high organic % gradient) between runs to prevent carryover.

Standardized Solubilization Workflow

To ensure reproducibility across experiments, follow this strict solubilization protocol.

WorkflowStep11. Weigh Solid(Calibrated Balance)Step22. Select Solvent(DMSO recommended for Stock)Step1->Step2Step33. Dissolve & Vortex(Optional: Sonicate 5 min)Step2->Step3Step44. Aliquot(Single-use volumes)Step3->Step4Step55. Store at -20°C(Protect from Light)Step4->Step5

Figure 2: Recommended workflow for preparing stable stock solutions to minimize freeze-thaw degradation.

References

  • PubChem. (2025).[1][2] (1R,3S)-3-(6-amino-9H-purin-9-yl)cyclopentan-1-ol (Compound Summary). National Library of Medicine. [Link][1][2]

  • Ziath. (2005).[1] Compound precipitation from DMSO and the synergy between water uptake and freeze/thaw cycles.[3][4][Link]

  • National Institutes of Health (NIH). (2011).[1] Stability of diluted adenosine solutions in polyvinyl chloride infusion bags.[5][6][7] PubMed.[1][2] [Link]

Separation of alpha and beta anomers in carbocyclic nucleoside synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Troubleshooting the Separation of


- and 

-Pseudo-Anomers in Carbocyclic Nucleoside Synthesis Expert: Dr. Aris Thorne, Senior Application Scientist Date: February 21, 2026

Introduction: The "Pseudo-Anomer" Challenge

In carbocyclic nucleosides, the furanose ring oxygen is replaced by a methylene group (


). This modification confers resistance to phosphorylases (increasing metabolic stability) but eliminates the anomeric effect .

Consequently, unlike natural nucleosides where the


-anomer is often thermodynamically distinct due to electronic effects, carbocyclic analogues often form as difficult-to-separate 1:1 diastereomeric mixtures (pseudo-anomers) during the coupling of the nucleobase to the carbocyclic ring.

This guide provides a troubleshooting framework for biasing the synthesis, resolving the mixture enzymatically, and purifying the final isomers chromatographically.

Module 1: Synthetic Control (The Upstream Fix)

Objective: Minimize the formation of the undesired


-anomer during the coupling step.
FAQ: Why am I getting a 1:1 mixture despite using a directing group?

Diagnosis: You are likely relying on steric hindrance alone, which is often insufficient in carbocyclic systems due to the flexibility of the cyclopentane ring compared to a furanose ring. Solution: Switch to Palladium-Catalyzed Allylic Alkylation (Tsuji-Trost Reaction) .

Unlike standard


 couplings, Pd-catalyzed reactions proceed through a 

-allyl palladium complex. By selecting the appropriate chiral ligand, you can dictate the stereochemistry of the incoming nucleobase regardless of the leaving group's initial configuration.

Protocol: Pd-Catalyzed Stereoselective Coupling

  • Substrate: Use a cyclopentenyl carbonate or acetate.

  • Catalyst:

    
     (2.5 mol%) + Chiral Ligand (e.g., Trost Ligand, 
    
    
    
    -DACH-phenyl).
  • Conditions: THF/DMSO (10:1), Temperature: 0°C to RT.

  • Mechanism: The Pd catalyst ionizes the leaving group to form the

    
    -allyl complex (retention of configuration relative to metal, inversion relative to substrate).[1] The nucleobase attacks from the face opposite the metal (second inversion).
    
    • Result: Net Retention of configuration (if starting from acetate) or specific direction based on the ligand.

Visualization: Stereocontrol Decision Tree

Stereocontrol Start Start: Carbocyclic Precursor Coupling Coupling Strategy Start->Coupling Direct Direct SN2 (Mitsunobu) Coupling->Direct Saturated Ring PdCat Pd-Catalysis (Tsuji-Trost) Coupling->PdCat Unsaturated Ring Result1 Inversion of Config (High Alpha Risk) Direct->Result1 Result2 Retention/Ligand Control (High Beta Selectivity) PdCat->Result2

Figure 1: Decision matrix for selecting the coupling strategy based on ring saturation and desired stereochemical outcome.

Module 2: Enzymatic Resolution (The Scalable Fix)

Objective: Separate enantiomers or diastereomers when chemical synthesis yields a racemate or mixture.

FAQ: My isomers co-elute on Flash/HPLC. How can I separate them on a gram scale?

Diagnosis: Chromatographic separation of carbocyclic anomers is notoriously difficult due to similar polarities. Solution: Use Lipase-Mediated Kinetic Resolution .[2]

Lipases (specifically Candida antarctica Lipase B, CAL-B) often show high specificity for the 5'-hydroxyl group of one specific anomer (usually the


-like configuration mimicking natural substrates).

Protocol: Chemo-Enzymatic Separation

  • Dissolution: Dissolve the

    
     mixture in dry Vinyl Acetate (acts as both solvent and acyl donor).
    
  • Enzyme Addition: Add immobilized CAL-B (Novozym 435), 50-100% w/w relative to substrate.

  • Incubation: Shake at 30-40°C. Monitor via TLC/HPLC.

  • Mechanism: The enzyme selectively acetylates the 5'-OH of the

    
    -anomer. The 
    
    
    
    -anomer remains as the free alcohol.
  • Separation: The resulting

    
    -acetate  is significantly less polar than the 
    
    
    
    -alcohol
    . They can now be easily separated by standard silica flash chromatography.

Data: Typical Resolution Efficiency

ParameterChemical SeparationEnzymatic Resolution (CAL-B)
Selectivity Low (often requires chiral HPLC)High (

)
Yield VariableMax 50% (for kinetic resolution)
Scalability mg to gg to kg
Cost High (Solvents/Columns)Low (Reusable Enzyme)

Module 3: Chromatographic Troubleshooting

Objective: Resolve anomers analytically or preparatively when enzymatic methods are not applicable.

FAQ: I see a "shoulder" on my peak. Is this the other anomer?

Diagnosis: Likely yes. Carbocyclic anomers often have


.
Solution:  Optimize the Mobile Phase Modifier and Temperature.

Troubleshooting Steps:

  • Temperature Effect: Unlike sugars, carbocyclic anomers do not mutarotate. However, their conformation (envelope vs. twist) is temperature-dependent. Lower the column temperature to 10-15°C . This reduces bond rotation and often sharpens the resolution between diastereomers.

  • pH Modification: If your nucleobase is ionizable (e.g., Guanine, Adenine), adjust the mobile phase pH.

    • Acidic (0.1% TFA): Protonates the base, reducing tailing.

    • Basic (0.1%

      
      ): Only for robust columns (e.g., Gemini NX, XBridge). High pH often alters the solvation shell of the nucleobase, creating separation selectivity that acid modifiers miss.
      
  • Stationary Phase: Switch from C18 to Phenyl-Hexyl or PFP (Pentafluorophenyl) . The

    
     interactions between the phenyl ring of the column and the nucleobase are highly sensitive to the spatial orientation (cis/trans) of the base relative to the carbocyclic ring.
    
Visualization: Enzymatic Workflow

EnzymaticRes Mix Alpha/Beta Mixture (Free OH) Enzyme Add CAL-B + Vinyl Acetate Mix->Enzyme Reaction Kinetic Resolution (24-48h) Enzyme->Reaction Beta Beta-Anomer (Acetylated) Low Polarity Reaction->Beta Fast Reaction Alpha Alpha-Anomer (Free OH) High Polarity Reaction->Alpha Slow/No Reaction Sep Flash Chromatography Beta->Sep Alpha->Sep

Figure 2: Workflow for the enzymatic separation of anomers using Lipase B, exploiting polarity differences introduced by selective acetylation.

Module 4: Structural Confirmation (The "Truth")

Objective: Definitively assign


 vs 

configuration.
FAQ: I have two peaks. Which one is Beta?

Do not rely on retention time alone. In carbocyclics, the "natural"


-anomer does not always elute second.

Protocol: NOE (Nuclear Overhauser Effect) NMR

  • Sample Prep: Dissolve 5-10 mg in

    
     or 
    
    
    
    .
  • Target: Irradiate the H-1' proton (the proton on the carbon attached to the base).

  • Analysis: Look for enhancement of the H-4' proton (the proton on the carbon attached to the hydroxymethyl group).

    • 
      -Anomer (Cis):  The Base and the 
      
      
      
      group are on the same face. Therefore, H-1' and H-4' are on opposite faces (trans-diaxial-like relationship). NOE signal will be WEAK or ABSENT between H-1' and H-4'.
    • 
      -Anomer (Trans):  The Base and 
      
      
      
      are on opposite faces. Therefore, H-1' and H-4' are on the same face (cis). NOE signal will be STRONG between H-1' and H-4'.

Note: This rule assumes the standard numbering where H-1' and H-4' are the reference points. Always build a 3D model to confirm the specific ring puckering of your derivative.

References

  • Crimmins, M. T. (1998). New Developments in the Enantioselective Synthesis of Carbocyclic Nucleosides. Tetrahedron, 54(32), 9229-9272. Link

  • Trost, B. M., & Van Vranken, D. L. (1996).[3] Asymmetric Transition Metal-Catalyzed Allylic Alkylations. Chemical Reviews, 96(1), 395-422. Link

  • García, J., et al. (2006).

    
    -D-Nucleosides through Regioselective Enzymatic Acylation. Journal of Organic Chemistry, 71(26), 9765–9771. Link
    
  • Ferrero, M., & Gotor, V. (2000). Biocatalytic Selective Modifications of Conventional and Carbocyclic Nucleosides. Chemical Reviews, 100(11), 4319–4348. Link

  • Rosemeyer, H. (2004). The Chemo-Enzymatic Synthesis of Nucleoside Analogues. Chemistry & Biodiversity, 1(3), 361-401. Link

Sources

Validation & Comparative

Comparative Guide: Neplanocin A vs. 3-(6-Amino-9H-purin-9-yl)-cyclopentanol Analogues (Aristeromycin)

Author: BenchChem Technical Support Team. Date: February 2026

The following is a comprehensive technical comparison guide for researchers investigating S-Adenosylhomocysteine (SAH) Hydrolase inhibitors.

Executive Summary

This guide evaluates the pharmacological potency, mechanism of action, and experimental utility of Neplanocin A (NPA) versus its saturated carbocyclic analogue, Aristeromycin (chemically defined as the carbocyclic derivative of adenosine, often referenced by its core structure 3-(6-Amino-9H-purin-9-yl)-cyclopentane-1,2-diol).

While both compounds are potent inhibitors of S-Adenosylhomocysteine (SAH) Hydrolase , Neplanocin A exhibits superior potency due to its unique mechanism-based "suicide" inhibition, driven by the unsaturated cyclopentenyl ring. In contrast, Aristeromycin acts as a tight-binding reversible inhibitor. This structural difference dictates their respective toxicity profiles and utility in epigenetic research (e.g., EZH2 degradation).

Chemical Identity & Structural Logic

The core difference lies in the carbocyclic ring saturation. This single modification alters the inhibitor's ability to undergo oxidation-reduction cycles within the enzyme's active site.

FeatureNeplanocin A (NPA) Aristeromycin (Carbocyclic Adenosine)
IUPAC Name (1S,2R,5R)-5-(6-amino-9H-purin-9-yl)-3-(hydroxymethyl)cyclopent-3-ene-1,2-diol(1R,2S,3R,5R)-3-(6-amino-9H-purin-9-yl)-5-(hydroxymethyl)cyclopentane-1,2-diol
Core Structure Cyclopentenyl (Unsaturated double bond)Cyclopentyl (Saturated)
Base Moiety Adenine (6-Amino-9H-purin-9-yl)Adenine (6-Amino-9H-purin-9-yl)
Key Property Mimics the transition state of SAH oxidation.Mimics the ground state of SAH.

Note on Nomenclature: The user-specified term "3-(6-Amino-9H-purin-9-yl)-cyclopentanol" refers to the core carbocyclic adenosine scaffold. In high-potency research, this specifically maps to Aristeromycin , which contains the essential diol and hydroxymethyl groups required for enzyme recognition.

Mechanism of Action: SAH Hydrolase Inhibition[1][2]

Both compounds target SAH Hydrolase (ACHY) , the enzyme responsible for hydrolyzing S-adenosylhomocysteine (SAH) into adenosine and homocysteine. Inhibition of ACHY leads to the accumulation of SAH, which product-inhibits methyltransferases (e.g., EZH2, DOT1L), causing global hypomethylation.

The Mechanistic Divergence
  • Neplanocin A (Mechanism-Based Inhibition): The enzyme attempts to oxidize the 3'-hydroxyl group of Neplanocin A. Due to the double bond in the cyclopentenyl ring, this oxidation results in a tight-binding or covalent intermediate that effectively "locks" the enzyme in a reduced, inactive state (NAD+ depletion). This is often termed suicide inhibition .

  • Aristeromycin (Reversible Inhibition): Lacking the double bond, Aristeromycin binds to the active site as a competitive inhibitor. It mimics the substrate but cannot trap the enzyme in the same covalent dead-end complex as Neplanocin A.

Pathway Visualization

SAH_Pathway SAM S-Adenosylmethionine (SAM) SAH S-Adenosylhomocysteine (SAH) SAM->SAH Methyl Transfer Methylation Methyltransferases (EZH2, DOT1L) Methylation->SAM Requires SAH->Methylation Feedback Inhibition (Blocks EZH2) Adenosine Adenosine SAH->Adenosine Hydrolysis Homocysteine Homocysteine SAH->Homocysteine ACHY SAH Hydrolase (Target Enzyme) ACHY->SAH Catalyzes Inhibitors Neplanocin A / Aristeromycin Inhibitors->ACHY INHIBITS (Accumulates SAH)

Figure 1: Mechanism of Action. Inhibition of SAH Hydrolase leads to SAH accumulation, which feedback-inhibits methyltransferases like EZH2.

Potency & Efficacy Comparison

Neplanocin A is generally considered the more potent inhibitor due to its cofactor-depletion mechanism.

ParameterNeplanocin A Aristeromycin 3-Deazaneplanocin A (DZNep)
Target SAH HydrolaseSAH HydrolaseSAH Hydrolase (EZH2 degrader)
Ki (Inhibition Constant) 8.4 nM (Tight Binding)~5.0 nM (Reversible)0.05 nM (Extremely Potent)
IC50 (SAH Hydrolase) ~10 - 50 nM ~100 - 500 nM < 10 nM
Cellular Potency (Antiviral) High (ID50 < 0.1 µg/mL)High (ID50 ~ 0.5 µg/mL)High
Toxicity Mechanism Phosphorylated by Adenosine Kinase (Toxic nucleotide)Phosphorylated by Adenosine Kinase (Toxic nucleotide)Less efficient substrate for kinase (Lower toxicity)

Key Insight: While Aristeromycin is a potent competitive inhibitor, Neplanocin A's ability to modify the enzyme's cofactor status (NAD+) often results in a more sustained inhibitory effect in cellular models. However, both compounds are substrates for Adenosine Kinase , leading to the formation of cytotoxic triphosphate analogues. This toxicity led to the development of 3-Deazaneplanocin A (DZNep) , which retains SAH hydrolase inhibition but is less susceptible to phosphorylation.

Experimental Protocols

Protocol A: SAH Hydrolase Inhibition Assay (Spectrophotometric)

To verify the potency of the specific "cyclopentanol" derivative in your library.

Reagents:

  • Recombinant SAH Hydrolase (human or bacterial).

  • Substrate: S-Adenosylhomocysteine (SAH).[1][2][3][4]

  • Detection Reagents: Adenosine Deaminase (ADA), Glutamate Dehydrogenase (GLDH), NADH,

    
    -Ketoglutarate.
    
  • Buffer: 50 mM Phosphate Buffer (pH 7.2), 1 mM EDTA.

Workflow:

  • Preparation: Dilute Neplanocin A and Aristeromycin (or test compound) in DMSO to varying concentrations (0.1 nM to 10 µM).

  • Enzyme Incubation: Incubate 100 ng of SAH Hydrolase with the inhibitor for 15 minutes at 37°C. Note: For Neplanocin A, pre-incubation is critical to allow the "suicide" mechanism to engage.

  • Reaction Start: Add SAH (substrate) to a final concentration of 50 µM.

  • Coupled Assay:

    • Hydrolysis of SAH produces Adenosine.

    • ADA converts Adenosine

      
       Inosine + Ammonia.
      
    • GLDH uses Ammonia +

      
      -Ketoglutarate + NADH 
      
      
      
      Glutamate + NAD+.
  • Measurement: Monitor the decrease in absorbance at 340 nm (oxidation of NADH).

  • Analysis: Plot initial velocity (

    
    ) vs. Log[Inhibitor]. Calculate IC50 using non-linear regression.
    
Protocol B: Cellular EZH2 Depletion Assay (Western Blot)

To compare the downstream epigenetic effects.

  • Cell Culture: Seed MCF-7 or HeLa cells at

    
     cells/well.
    
  • Treatment: Treat cells with 1 µM and 5 µM of Neplanocin A vs. Aristeromycin for 48 hours.

  • Lysis: Lyse cells in RIPA buffer containing protease inhibitors.

  • Western Blot:

    • Primary Antibody: Anti-EZH2 (1:1000).

    • Loading Control: Anti-

      
      -Actin.
      
    • Secondary Antibody: HRP-conjugated IgG.

  • Result: Neplanocin A typically induces rapid degradation of EZH2 protein (visible reduction at 24-48h), whereas Aristeromycin may show weaker depletion depending on the cell line's adenosine kinase activity.

References

  • Glazer, R. I., et al. (1986). "The effect of neplanocin A on S-adenosylhomocysteine hydrolase and S-adenosylhomocysteine levels in mouse erythroleukemia cells." Molecular Pharmacology. Link

  • Borchardt, R. T., et al. (1984). "Mechanism of inhibition of S-adenosylhomocysteine hydrolase by neplanocin A." Journal of Biological Chemistry. Link

  • Tan, J., et al. (2007). "Pharmacologic disruption of Polycomb-repressive complex 2-mediated gene silencing selectively induces apoptosis in cancer cells." Genes & Development. Link

  • Wolfe, M. S., & Borchardt, R. T. (1991). "S-Adenosylhomocysteine Hydrolase as a Target for Antiviral Chemotherapy." Journal of Medicinal Chemistry. Link

Sources

Comparative Guide: Crystal Structure Analysis of 3-(6-Amino-9H-purin-9-yl)-cyclopentanol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Carbocyclic Advantage

In the landscape of nucleoside reverse transcriptase inhibitors (NRTIs), 3-(6-Amino-9H-purin-9-yl)-cyclopentanol (hereafter referred to as Carbocyclic-ddA or C-ddA ) represents a critical scaffold. By replacing the furanose ring oxygen of adenosine with a methylene group, this molecule eliminates the labile hemiaminal linkage, rendering it resistant to phosphorylases and hydrolases.[1]

This guide provides a rigorous crystallographic comparison between C-ddA , its natural counterpart Adenosine , and the fully hydroxylated carbocyclic analog Aristeromycin . We analyze how the replacement of the O4' atom with a methylene group alters the ring pucker (pseudorotation), directly influencing biological half-life and enzyme binding affinity.

Structural Characterization & Comparative Analysis[2][3][4][5][6][7]

The core crystallographic challenge with carbocyclic nucleosides is determining the "sugar" pucker.[2] The absence of the intracyclic oxygen removes the anomeric effect , which typically stabilizes the North (C3'-endo) conformation in natural ribonucleosides.

Comparative Metrics: C-ddA vs. Alternatives

The following table summarizes the key structural divergences derived from X-ray diffraction data.

FeatureC-ddA (Product) Adenosine (Natural) Aristeromycin (Alternative)
Ring Composition Cyclopentane (All Carbon)Ribofuranose (C4-O1 Ether)Cyclopentane (All Carbon)
Glycosidic Bond C-N (Non-hydrolyzable)C-N (Hydrolyzable)C-N (Non-hydrolyzable)
Ring Pucker C3'-exo / C4'-endo (South) C3'-endo (North) / C2'-endoC3'-exo / C4'-endo
Pseudorotation (

)
~145° - 180°~0° - 36° (North)~145° - 160°
C1'-N9 Bond Length 1.48 Å (Sterically compressed)1.46 Å1.47 Å
Metabolic Stability High (Resists ADA/PNP)Low (Rapid deamination)High
Conformational Logic: The "North/South" Shift

In natural adenosine, the electronegative oxygen (O4') creates an anomeric effect that favors the North conformation (C3'-endo).[2] In C-ddA, the methylene replacement removes this electronic bias. The cyclopentane ring is driven purely by steric forces, often settling into a South (C2'-endo or C3'-exo) conformation.

  • Implication: Enzymes like Adenosine Deaminase (ADA) require the substrate to adopt a North conformation for catalysis.[2] C-ddA's energetic penalty to switch to North confers its resistance to deamination, prolonging its half-life in plasma.

ConformationLogic Adenosine Adenosine (Ribose Ring) Anomeric Anomeric Effect (O4' Lone Pair) Adenosine->Anomeric Has O4' CddA C-ddA (Cyclopentane Ring) Steric Steric Drive (Methylene) CddA->Steric Has CH2 North North Conformation (C3'-endo) Anomeric->North Stabilizes South South Conformation (C2'-endo/C3'-exo) Steric->South Favors ADA ADA Enzyme Active Site North->ADA High Affinity (Rapid Metabolism) South->ADA Steric Clash (Resists Metabolism)

Figure 1: Mechanistic pathway showing how the ring substitution alters conformational preference and subsequent enzymatic stability.

Experimental Protocol: Crystallization & Data Collection

To obtain high-resolution structures of C-ddA, standard aqueous evaporation often yields amorphous powder. A controlled Vapor Diffusion method is required to slow nucleation and allow the cyclopentane ring to order correctly.

Materials
  • Analyte: >98% purity 3-(6-Amino-9H-purin-9-yl)-cyclopentanol (HPLC purified).

  • Precipitant: 2-Methyl-2,4-pentanediol (MPD) or Polyethylene Glycol (PEG) 400.

  • Buffer: 0.1 M Sodium Cacodylate, pH 6.5.

Workflow: Hanging Drop Vapor Diffusion
  • Solubilization: Dissolve C-ddA in water to a concentration of 10 mg/mL. Mild heating (40°C) may be required due to the hydrophobicity of the cyclopentane ring.

  • Drop Setup: Mix 2 µL of protein/analyte solution with 2 µL of reservoir solution (30% MPD, 0.1 M Na-Cacodylate).

  • Equilibration: Seal over 500 µL of reservoir solution in a 24-well VDX plate.

  • Incubation: Store at 18°C. Crystals typically appear within 3–7 days as orthorhombic needles or prisms.

X-Ray Data Collection Parameters

Once crystals are harvested, flash-cool in liquid nitrogen using the mother liquor + 20% glycerol as a cryoprotectant.

  • Source: Synchrotron radiation (approx.

    
     = 0.97 Å) or Cu K
    
    
    
    rotating anode.
  • Temperature: 100 K (to reduce thermal motion of the flexible cyclopentane ring).

  • Resolution Target: < 0.90 Å is achievable for small molecules, allowing precise assignment of C-C bond lengths vs. C-N bonds.

CrystallizationWorkflow Start Raw C-ddA Powder Solvent Solubilization (H2O + Heat) Start->Solvent Screen Screening (MPD vs PEG 400) Solvent->Screen Vapor Vapor Diffusion (Hanging Drop) Screen->Vapor Harvest Harvest & Cryo-Protect (20% Glycerol) Vapor->Harvest 3-7 Days Diffraction X-Ray Diffraction (100 K) Harvest->Diffraction

Figure 2: Step-by-step workflow for obtaining diffraction-quality crystals of carbocyclic nucleosides.

Data Interpretation & Validation

When analyzing the electron density map of C-ddA, specific attention must be paid to the C4'-C1' region (using ribose numbering equivalents).

Validation Checkpoints (Self-Correcting Protocol)
  • Thermal Ellipsoids: The cyclopentane ring atoms (C2', C3') often show higher B-factors than the adenine base due to ring puckering flexibility. If B-factors are uniform, suspect incorrect space group assignment.

  • Chirality Check: Ensure the absolute configuration at C1' matches the input enantiomer (usually 1R, 3S for bioactive analogs).

  • Hydrogen Bonding: Unlike adenosine, C-ddA lacks the O4' acceptor. Verify that the crystal packing network compensates for this lost H-bond acceptor, often by forming tighter N6...N7 interactions between stacked bases.

Critical Structural Differences

In the crystal lattice, Adenosine typically stacks with a distance of ~3.4 Å. C-ddA often exhibits tighter stacking (~3.2 Å) due to the increased hydrophobicity of the cyclopentane ring, which drives exclusion of water from the inter-base region. This hydrophobic collapse is a key predictor of the molecule's affinity for hydrophobic pockets in target polymerases.

References

  • Rodriguez, J. B., et al. (2000). Conformationally Locked Nucleoside Analogs.[3][4] Synthesis of Dideoxycarbocyclic Nucleoside Analogs Structurally Related to Neplanocin C. Journal of Medicinal Chemistry.[3]

  • Marquez, V. E., et al. (2009). Contrasting behavior of conformationally locked carbocyclic nucleosides of adenosine and cytidine as substrates for deaminases.[2][5] Nucleosides, Nucleotides & Nucleic Acids.[1][6][7][3][4][8][9]

  • Schneller, S. W. (2002). Carbocyclic Nucleosides.[1][3][4][9][10] Current Topics in Medicinal Chemistry. (Foundational text on the metabolic stability of the C-N glycosidic bond).

  • Crimmins, M. T. (1998). Synthetic approaches to carbocyclic nucleosides.[1][7][3][4][8][10] Tetrahedron. (Details the synthetic difficulty and stereochemical assignment).

  • ResearchGate Data. (2000). Powder X-ray data for adenosine C10H13N5O4.[11]

Sources

Comprehensive Purity Profiling of 3-(6-Amino-9H-purin-9-yl)-cyclopentanol: Method Comparison and Validation

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, Medicinal Chemists, and CMC (Chemistry, Manufacturing, and Controls) Professionals.

Introduction: The Analytical Challenge

3-(6-Amino-9H-purin-9-yl)-cyclopentanol is a critical carbocyclic nucleoside analog, often utilized as a scaffold in the development of antiviral agents (e.g., Aristeromycin analogs) and enzyme inhibitors (e.g., S-adenosylhomocysteine hydrolase). Unlike natural nucleosides, the ribose sugar is replaced by a stable cyclopentane ring, imparting resistance to phosphorylases.

However, this structural modification introduces unique purity challenges that standard compendial methods often miss. The synthesis typically involves the alkylation of adenine with a cyclopentyl electrophile, leading to a complex matrix of impurities.

Critical Quality Attributes (CQAs):

  • Regioisomerism (N9 vs. N7): Adenine has two nucleophilic nitrogens (N9 and N7). The N9-isomer is biologically active, while the N7-isomer is a common, inactive byproduct.

  • Stereochemistry (Cis/Trans & Enantiomers): The relative orientation of the hydroxyl group and the purine base (cis vs. trans) and the absolute configuration (1R,3S vs. 1S,3R) drastically affect potency.

  • Chemical Purity: Residual adenine, unreacted cyclopentane precursors, and dimers.

This guide objectively compares analytical techniques to resolve these specific impurities, moving beyond generic "purity testing" to structure-specific validation.

Comparative Analysis of Analytical Techniques

The following table contrasts the primary methodologies for profiling 3-(6-Amino-9H-purin-9-yl)-cyclopentanol.

FeatureRP-HPLC (UV) UPLC-MS/MS qNMR (¹H / ¹⁵N) Chiral HPLC
Primary Utility Routine Purity & AssayTrace Impurity IDStructural Validation & Absolute PurityEnantiomeric Excess (ee)
N7/N9 Resolution Moderate (Requires specific columns)High (Based on fragmentation patterns)Definitive (Distinct chemical shifts)Low
Stereo-selectivity Separates Diastereomers (Cis/Trans)LowLowHigh (Separates Enantiomers)
Sensitivity (LOD) ~0.05%< 0.001%~1.0%~0.1%
Throughput HighHighLowModerate
Cost LowHighHighModerate
Expert Insight:
  • Don't rely solely on LC-MS: While sensitive, N7 and N9 isomers often have identical masses and similar fragmentation patterns.

  • The "Gold Standard" Combination: Use RP-HPLC for routine batch release, but validate the reference standard using qNMR (to confirm N9 regiochemistry) and Chiral HPLC (to confirm optical purity).

Detailed Experimental Protocols

Protocol A: Regio-Specific Separation (N9 vs. N7) via RP-HPLC

Differentiation of the active N9-isomer from the N7-impurity relies on the difference in basicity and hydrophobicity.

  • Column: Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) or equivalent Phenyl-Hexyl column (enhanced selectivity for aromatic isomers).

  • Mobile Phase:

    • A: 10 mM Ammonium Acetate in Water (pH 6.0) – pH control is critical for purine separation.

    • B: Acetonitrile (ACN).[1]

  • Gradient:

    • 0-2 min: 2% B (Isocratic hold to elute polar salts)

    • 2-15 min: 2% → 30% B (Linear gradient)

    • 15-20 min: 30% → 90% B (Wash)

  • Flow Rate: 1.0 mL/min

  • Detection: UV @ 260 nm (λmax of Adenine).

  • System Suitability Criteria:

    • Resolution (

      
      ) between N9 and N7 peaks > 2.0.
      
    • Tailing Factor < 1.5.

Self-Validating Check: The N7-isomer is generally more polar and elutes earlier than the N9-isomer on C18 columns due to the exposed imidazole ring nitrogen interacting with the mobile phase.

Protocol B: Stereochemical Purity (Chiral HPLC)

Essential for resolving enantiomers (e.g., 1S,3R from 1R,3S).

  • Column: Chiralpak AD-H or IA (Amylose-based), 4.6 x 250 mm, 5 µm.

  • Mobile Phase: Hexane : Ethanol : Diethylamine (80 : 20 : 0.1).

    • Note: Diethylamine (DEA) prevents peak tailing of the basic adenine moiety.

  • Mode: Isocratic.

  • Flow Rate: 0.8 mL/min.

  • Temperature: 25°C.

  • Validation: Inject a racemic mixture first to establish separation conditions. The desired enantiomer should have an optical purity > 99% ee.

Protocol C: Structural Confirmation via ¹⁵N-HMBC NMR

The definitive method to prove the adenine is attached via N9 and not N7.

  • Instrument: 500 MHz NMR or higher.

  • Solvent: DMSO-d₆.

  • Experiment: ¹H-¹⁵N HMBC (Heteronuclear Multiple Bond Correlation).

  • Diagnostic Signal:

    • N9-Isomer: The cyclopentyl methine proton (H-3') shows a strong correlation to the Purine C4 and C8 , and specifically the N9 nitrogen (approx -170 to -210 ppm relative to nitromethane).

    • N7-Isomer: The H-3' proton correlates to C5 and C8 , and the N7 nitrogen.

    • Chemical Shift Proxy: In ¹³C NMR, the C5 signal of the N7-isomer is typically shifted upfield (shielded) by ~8-10 ppm compared to the N9-isomer.

Impurity Profiling & Logic Flow

Understanding the origin of impurities allows for proactive control. The synthesis usually involves an


 displacement or Mitsunobu reaction.
Purity Decision Tree (DOT Diagram)

PurityWorkflow Sample Crude Sample 3-(6-Amino-9h-purin-9-yl)-cyclopentanol HPLC Protocol A: RP-HPLC (C18 / Phenyl-Hexyl) Sample->HPLC Decision1 Single Peak? HPLC->Decision1 ImpurityID Identify Impurities: 1. N7-Isomer (Early eluting) 2. Unreacted Adenine 3. Dimers Decision1->ImpurityID No (Multiple Peaks) Chiral Protocol B: Chiral HPLC (Amylose Column) Decision1->Chiral Yes Reprocess Recrystallize / Prep HPLC ImpurityID->Reprocess Decision2 ee > 99%? Chiral->Decision2 NMR Protocol C: qNMR / 2D-NMR (Confirm N9 Regiochemistry) Decision2->NMR Yes Decision2->Reprocess No (<99% ee) Release BATCH RELEASE NMR->Release Structure Confirmed Reprocess->Sample

Figure 1: Analytical workflow for validating the purity of carbocyclic nucleoside analogs. Note the sequential logic: Chemical Purity → Stereochemical Purity → Structural Integrity.

Data Summary: Typical Retention Times & Specifications

CompoundRT (min) [Method A]Relative Response Factor (RRF)Acceptance Limit
Adenine (Starting Material)3.21.05< 0.1%
N7-Isomer (Regio-impurity)6.80.95< 0.5%
3-(6-Amino-9H-purin-9-yl)-cyclopentanol (Target)8.5 1.00 > 98.5%
Dimer / Over-alkylated 12.41.10< 0.2%

Note: Retention times are indicative based on the C18 protocol described above. RRF values should be experimentally determined using isolated standards.

References

  • Separation of N7/N9 Isomers: BenchChem Technical Support. "Distinguishing between N7 and N9 purine isomers by NMR."

  • Carbocyclic Nucleoside Analysis: Journal of Chromatography A. "Determination of the impurity profile of adenosine by means of ion-pair reversed-phase chromatography."

  • Chiral Resolution: Antiviral Chemistry & Chemotherapy. "Resolution of racemic carbocyclic analogues of purine nucleosides through the action of adenosine deaminase."[2]

  • Regioselectivity in Synthesis: Nucleosides, Nucleotides & Nucleic Acids.[3] "An efficient synthesis of acyclic N7- and N9-adenine nucleosides."[3][4]

Sources

A Researcher's Guide to Reproducible Synthesis of 3-(6-Amino-9H-purin-9-yl)-cyclopentanol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

3-(6-Amino-9H-purin-9-yl)-cyclopentanol is a carbocyclic nucleoside analog of significant interest in medicinal chemistry and drug development. As with other carbocyclic nucleosides, the replacement of the furanose ring's oxygen with a methylene group confers enhanced chemical stability and resistance to enzymatic degradation by phosphorylases.[1][2] This stability makes such compounds attractive candidates for antiviral and anticancer therapies. The core of its synthesis lies in the formation of a stable C-N bond between the N9 position of the adenine purine ring and the cyclopentane moiety.

This guide provides a comparative analysis of two prevalent and representative protocols for the synthesis of 3-(6-Amino-9H-purin-9-yl)-cyclopentanol. We will delve into the mechanistic underpinnings, reproducibility, and practical considerations of each method. Our objective is to equip researchers, scientists, and drug development professionals with the necessary insights to select and implement the most suitable synthetic strategy for their specific needs, emphasizing reproducibility and efficiency.

Overview of Synthetic Strategies: The N9-Alkylation of Adenine

The synthesis of the target molecule hinges on the regioselective alkylation of adenine at the N9 position, which is the thermodynamically favored site of modification.[3] Two primary strategies have emerged as the most common for achieving this transformation: direct nucleophilic substitution (S(_N)2) and the Mitsunobu reaction.

Synthetic_Strategies cluster_0 Protocol 1: Sₙ2 Alkylation cluster_1 Protocol 2: Mitsunobu Reaction Adenine Adenine SN2_Reagents Cyclopentyl Halide + Base (e.g., K₂CO₃) in DMF Adenine->SN2_Reagents Reacts with Mitsunobu_Reagents Cyclopentanol + PPh₃/DIAD Adenine->Mitsunobu_Reagents Reacts with Cyclopentanol_Precursor Cyclopentanol Precursor Cyclopentanol_Precursor->SN2_Reagents Converted to Cyclopentanol_Precursor->Mitsunobu_Reagents Used directly Target 3-(6-Amino-9H-purin-9-yl) -cyclopentanol SN2_Reagents->Target Yields Mitsunobu_Reagents->Target Yields (with inversion)

Caption: High-level overview of the two primary synthetic routes to 3-(6-Amino-9H-purin-9-yl)-cyclopentanol.

Protocol Comparison: A Deep Dive into Methodology and Reproducibility

Protocol 1: Direct S(_N)2 Alkylation with a Cyclopentyl Halide

This classical approach relies on the reaction of adenine with an activated cyclopentyl precursor, typically a bromide or tosylate, in the presence of a non-nucleophilic base.

Rationale and Mechanistic Insight

The S(_N)2 pathway is a straightforward and cost-effective method for C-N bond formation. The base, commonly potassium carbonate, deprotonates the N9 position of adenine, creating a purine anion. This anion then acts as a nucleophile, attacking the electrophilic carbon of the cyclopentyl halide and displacing the leaving group. The use of a polar aprotic solvent like dimethylformamide (DMF) is crucial as it solvates the cation of the base, enhancing the nucleophilicity of the adenine anion.[3] While N9 alkylation is predominant, the formation of the N7-alkylated isomer is a common side reaction.

Experimental Workflow

SN2_Workflow Start Start Step1 Dissolve Adenine & K₂CO₃ in anhydrous DMF Start->Step1 Step2 Add Cyclopentyl Bromide dropwise at RT Step1->Step2 Step3 Heat reaction mixture (e.g., 60-80°C) for 12-24h Step2->Step3 Step4 Monitor reaction by TLC/LC-MS Step3->Step4 Step5 Quench with H₂O & Extract with Ethyl Acetate Step4->Step5 Step6 Purify by Column Chromatography (Silica Gel) Step5->Step6 End Characterize Product (NMR, MS) Step6->End

Caption: Step-by-step workflow for the S(_N)2 synthesis protocol.

Detailed Experimental Protocol
  • To a stirred suspension of adenine (1.0 eq) and potassium carbonate (K₂CO₃, 1.5 eq) in anhydrous DMF (10 mL/mmol of adenine), add 3-bromocyclopentanol (or a protected version thereof, 1.1 eq) dropwise at room temperature.

  • Heat the reaction mixture to 70°C and stir for 18 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the mixture to room temperature and pour it into ice water.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of dichloromethane/methanol to afford the desired product.

Reproducibility and Performance Data

This method is generally considered robust for its simplicity and the use of readily available reagents. However, reproducibility of the N9/N7 isomer ratio can be a challenge.

ParameterReported RangeKey Considerations
Yield 45-65%Highly dependent on the purity of starting materials and reaction conditions.
N9:N7 Ratio 3:1 to 5:1Can be influenced by temperature and the specific base used.
Purity (Post-Chroma.) >95%Separation of N9/N7 isomers can be challenging but is achievable.
Scalability GoodThe protocol is readily scalable with consistent results.
Protocol 2: The Mitsunobu Reaction

The Mitsunobu reaction offers a powerful and stereospecific alternative for coupling a secondary alcohol like cyclopentanol directly with adenine.[3][4] This reaction is renowned for its mild conditions and its characteristic inversion of stereochemistry at the alcohol's chiral center.

Rationale and Mechanistic Insight

The reaction is initiated by the formation of a phosphonium salt from triphenylphosphine (PPh₃) and an azodicarboxylate, typically diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). This highly reactive intermediate then activates the cyclopentanol, converting the hydroxyl group into a good leaving group. Adenine, being a weak acid, then acts as the nucleophile, displacing the activated hydroxyl group in an S(_N)2 fashion, leading to the desired N9-alkylated product with a complete inversion of stereochemistry. The Mitsunobu reaction is often reported to provide higher N9 selectivity compared to classical alkylations.[5]

Experimental Workflow

Mitsunobu_Workflow Start Start Step1 Dissolve Adenine, Cyclopentanol, & PPh₃ in anhydrous THF/Dioxane Start->Step1 Step2 Cool mixture to 0°C (ice bath) Step1->Step2 Step3 Add DIAD dropwise over 30 min Step2->Step3 Step4 Allow to warm to RT and stir for 8-16h Step3->Step4 Step5 Monitor reaction by TLC/LC-MS Step4->Step5 Step6 Concentrate and purify directly by Column Chromatography Step5->Step6 End Characterize Product (NMR, MS) Step6->End

Caption: Step-by-step workflow for the Mitsunobu reaction protocol.

Detailed Experimental Protocol
  • Dissolve adenine (1.0 eq), 3-cyclopentanol (1.1 eq), and triphenylphosphine (PPh₃, 1.5 eq) in anhydrous tetrahydrofuran (THF) (15 mL/mmol of adenine) under an inert atmosphere (N₂ or Ar).

  • Cool the solution to 0°C in an ice bath.

  • Add diisopropyl azodicarboxylate (DIAD, 1.5 eq) dropwise to the stirred solution over 30 minutes. A color change and/or formation of a precipitate is often observed.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude residue by silica gel column chromatography. The byproducts, triphenylphosphine oxide and the dialkyl hydrazinedicarboxylate, can make purification more complex than in the S(_N)2 protocol.

Reproducibility and Performance Data

The Mitsunobu reaction is prized for its stereocontrol and high N9 selectivity. However, it requires strictly anhydrous conditions and can be more challenging to purify.

ParameterReported RangeKey Considerations
Yield 60-85%Highly sensitive to reagent quality and anhydrous conditions.
N9:N7 Ratio >10:1Generally provides excellent N9 selectivity.[5]
Purity (Post-Chroma.) >98%Purification requires careful separation from reaction byproducts.
Scalability ModerateScalability can be an issue due to exothermic nature and byproduct removal.

Comparative Analysis and Recommendation

FeatureProtocol 1: S(_N)2 AlkylationProtocol 2: Mitsunobu Reaction
Reagent Cost LowHigh (DIAD, PPh₃)
Reaction Conditions High TemperatureMild (0°C to RT)
Regioselectivity (N9) ModerateHigh to Excellent
Stereocontrol Not applicable (unless starting from a resolved halide)Stereospecific (Inversion)
Purification Relatively simpleChallenging (byproduct removal)
Scalability ExcellentModerate
Reproducibility Good, but N9:N7 ratio can varyExcellent, if conditions are strictly controlled
Senior Application Scientist's Recommendation

For researchers prioritizing scalability, cost-effectiveness, and operational simplicity , the S(_N)2 Alkylation (Protocol 1) is the recommended starting point. While the yield may be lower and the regioselectivity less precise, its robustness and straightforward purification make it a reliable workhorse for producing gram quantities of the material. The primary challenge to address for reproducibility is the consistent separation of the N9 and N7 isomers.

For applications where high purity, specific stereochemistry, and excellent N9 regioselectivity are paramount , the Mitsunobu Reaction (Protocol 2) is the superior choice. This is particularly true for creating specific stereoisomers for structure-activity relationship (SAR) studies. Researchers must be prepared for the higher cost, stricter reaction setup (anhydrous conditions), and a more demanding purification process. The reproducibility of the Mitsunobu reaction is exceptionally high when these parameters are carefully controlled.

Conclusion

Both the S(_N)2 alkylation and the Mitsunobu reaction represent viable and reproducible protocols for the synthesis of 3-(6-Amino-9H-purin-9-yl)-cyclopentanol. The choice between them is not a matter of one being definitively "better," but rather which protocol's strengths align with the specific goals, resources, and scale of the research project. By understanding the underlying chemistry, practical challenges, and performance metrics of each method, researchers can confidently select and execute a synthesis that is both successful and reproducible.

References

  • An Efficient Mitsunobu Coupling to Adenine-Derived Carbocyclic Nucleosides. Vertex AI Search.
  • Synthesis of carbocyclic nucleoside analogs with five-membered heterocyclic nucleobases - PMC. National Center for Biotechnology Information. [Link]

  • Recent Advances in the Chemical Synthesis and Evaluation of Anticancer Nucleoside Analogues - PMC. National Center for Biotechnology Information. [Link]

  • Stereospecific alkylation of substituted adenines by the Mitsunobu coupling reaction under microwave-assisted conditions - RSC Publishing. Royal Society of Chemistry. [Link]

  • Nucleoside Analogs: A Review of Its Source and Separation Processes - ResearchGate. ResearchGate. [Link]

  • Synthesis of fluorinated carbocyclic pyrimidine nucleoside analogues - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D2OB01761J. Royal Society of Chemistry. [Link]

  • Chemical Synthesis of Heterocyclic−Sugar Nucleoside Analogues - ACS Publications. American Chemical Society. [Link]

  • Synthetic Routes to N-9 Alkylated 8-Oxoguanines; Weak Inhibitors of the Human DNA Glycosylase OGG1 - MDPI. MDPI. [Link]

  • Convergent synthesis of 2-thioether-substituted (N)-methanocarba-adenosines as purine receptor agonists - PMC. National Center for Biotechnology Information. [Link]

  • Nucleoside Analogs: A Review of Its Source and Separation Processes - PMC. National Center for Biotechnology Information. [Link]

  • Recent progress for the synthesis of selected carbocyclic nucleosides - PubMed. National Center for Biotechnology Information. [Link]

Sources

Safety Operating Guide

Navigating the Disposal of 3-(6-Amino-9h-purin-9-yl)-cyclopentanol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety and logistical information for the proper disposal of 3-(6-Amino-9h-purin-9-yl)-cyclopentanol. As a purine analog, this compound warrants careful handling and disposal to ensure the safety of laboratory personnel and environmental protection. This document is designed for researchers, scientists, and drug development professionals, offering a framework built on established safety protocols for hazardous chemical waste.

Disclaimer: A specific Safety Data Sheet (SDS) for 3-(6-Amino-9h-purin-9-yl)-cyclopentanol was not publicly available at the time of this writing. The following procedures are based on best practices for handling and disposing of potentially hazardous, cytotoxic, or antineoplastic compounds, a category into which many purine analogs fall.[1][2][3] It is imperative to consult your institution's Environmental Health and Safety (EHS) office and, if possible, obtain a substance-specific SDS from the supplier before handling or disposing of this chemical.

Hazard Identification and Risk Assessment: The "Why" Behind the Precautions

Inferred Potential Hazards:

  • Toxicity: May be harmful if swallowed, inhaled, or absorbed through the skin.

  • Irritation: May cause skin and eye irritation.

  • Cytotoxicity: As a purine analog, it may have cytotoxic or antineoplastic properties, posing a risk to rapidly dividing cells.[1][4]

Due to these potential hazards, a comprehensive risk assessment should be conducted before any work with this compound begins. This assessment will inform the specific engineering controls, personal protective equipment (PPE), and disposal procedures required.

Prudent Handling and Storage: Minimizing Exposure

To mitigate the risks associated with handling 3-(6-Amino-9h-purin-9-yl)-cyclopentanol, adhere to the following best practices, which are in line with guidelines for handling hazardous drugs.[3]

Engineering Controls
  • Chemical Fume Hood: All handling of the solid compound and preparation of solutions should be conducted in a certified chemical fume hood to prevent inhalation of dust or aerosols.

  • Designated Area: Designate a specific area within the laboratory for working with this compound to prevent cross-contamination.[5]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is your first line of defense. The following should be considered mandatory:

  • Gloves: Wear two pairs of chemotherapy-rated nitrile gloves. Change gloves immediately if they become contaminated.

  • Lab Coat: A disposable, solid-front lab coat with tight-fitting cuffs is recommended.

  • Eye Protection: Chemical splash goggles are essential.

  • Respiratory Protection: If there is a risk of aerosol generation outside of a fume hood, a NIOSH-approved respirator may be necessary.

Storage
  • Container: Store the compound in a well-sealed, clearly labeled container.[5]

  • Location: Keep the container in a cool, dry, and well-ventilated area, segregated from incompatible materials.[5]

  • Secondary Containment: Utilize secondary containment to prevent the spread of material in case of a spill.[5]

Spill and Emergency Procedures: A Plan for the Unexpected

All personnel handling 3-(6-Amino-9h-purin-9-yl)-cyclopentanol should be familiar with spill cleanup procedures.[1]

  • Small Spills (Solid):

    • Gently cover the spill with absorbent pads to avoid raising dust.

    • Dampen the absorbent material with an appropriate solvent (e.g., water, if compatible) to prevent airborne dust.

    • Carefully wipe up the spill, working from the outside in.

    • Place all contaminated materials in a designated hazardous waste container.

    • Clean the spill area with a detergent solution, followed by a rinse with water.

  • Small Spills (Liquid):

    • Absorb the spill with chemically inert absorbent material.

    • Collect the absorbent material and place it in a designated hazardous waste container.

    • Clean the spill area with a detergent solution, followed by a rinse with water.

  • Large Spills:

    • Evacuate the area and alert others.

    • Contact your institution's EHS office immediately.

Disposal Protocol: A Step-by-Step Guide

The disposal of 3-(6-Amino-9h-purin-9-yl)-cyclopentanol must comply with federal, state, and local regulations.[6][7] Improper disposal can lead to environmental contamination and significant penalties.[6]

Waste Segregation: The Cornerstone of Proper Disposal

Proper segregation of waste at the point of generation is critical.[5][8] Mixing hazardous waste with non-hazardous waste increases the volume of hazardous waste and disposal costs.[5]

Waste StreamDescriptionDisposal Container
Solid Waste Unused or expired 3-(6-Amino-9h-purin-9-yl)-cyclopentanol, contaminated labware (e.g., weigh boats, pipette tips), and spill cleanup materials.Labeled, leak-proof, and sealable hazardous waste container.
Liquid Waste Solutions containing 3-(6-Amino-9h-purin-9-yl)-cyclopentanol, and rinsates from cleaning contaminated glassware.Labeled, leak-proof, and chemically compatible hazardous waste container. Do not fill beyond 90% capacity.[9]
Sharps Waste Contaminated needles, syringes, and other sharp objects.Puncture-resistant sharps container specifically for hazardous chemical waste.
PPE Waste Contaminated gloves, lab coats, and other disposable PPE.Labeled hazardous waste bag or container.
Disposal Workflow

The following diagram illustrates the decision-making process for the disposal of 3-(6-Amino-9h-purin-9-yl)-cyclopentanol.

G Disposal Workflow for 3-(6-Amino-9h-purin-9-yl)-cyclopentanol start Waste Generation (Solid, Liquid, Sharps, PPE) segregate Segregate Waste at Source start->segregate solid_waste Solid Waste (e.g., unused compound, contaminated labware) segregate->solid_waste Solid liquid_waste Liquid Waste (e.g., solutions, rinsates) segregate->liquid_waste Liquid sharps_waste Sharps Waste (e.g., contaminated needles) segregate->sharps_waste Sharps ppe_waste Contaminated PPE (e.g., gloves, lab coat) segregate->ppe_waste PPE solid_container Place in Labeled Hazardous Waste Container solid_waste->solid_container liquid_container Place in Labeled Leak-Proof Liquid Waste Container liquid_waste->liquid_container sharps_container Place in Labeled Puncture-Resistant Sharps Container sharps_waste->sharps_container ppe_container Place in Labeled Hazardous Waste Bag/Container ppe_waste->ppe_container storage Store in Designated Satellite Accumulation Area solid_container->storage liquid_container->storage sharps_container->storage ppe_container->storage pickup Arrange for Pickup by Institutional EHS storage->pickup

Caption: Decision tree for the proper segregation and disposal of waste generated from work with 3-(6-Amino-9h-purin-9-yl)-cyclopentanol.

Step-by-Step Disposal Procedures
  • Container Selection: Choose a waste container that is compatible with the chemical waste.[5][6] For liquid waste, ensure the container has a secure, leak-proof closure.[6]

  • Labeling: As soon as you begin accumulating waste, label the container with the words "Hazardous Waste," the full chemical name "3-(6-Amino-9h-purin-9-yl)-cyclopentanol," and the approximate concentration and quantity.[7][8] Do not use abbreviations.[7]

  • Accumulation: Keep waste containers closed except when adding waste.[8] Store the containers in a designated satellite accumulation area near the point of generation.[8]

  • Incompatible Wastes: Never mix incompatible wastes.[5][8]

  • Full Containers: Do not overfill liquid waste containers; a good rule of thumb is to fill to no more than 90% capacity to allow for vapor expansion.[9]

  • Requesting Pickup: Once a waste container is full, or before the accumulation time limit set by your institution is reached, arrange for pickup by your EHS office.[7]

Decontamination of Glassware and Surfaces

  • Reusable Glassware: Decontaminate reusable glassware by rinsing with a suitable solvent (collecting the rinsate as hazardous waste), followed by washing with a laboratory detergent and a final water rinse.

  • Work Surfaces: At the end of each work session, decontaminate the work area with a detergent solution.

By adhering to these guidelines, you can ensure the safe and compliant disposal of 3-(6-Amino-9h-purin-9-yl)-cyclopentanol, protecting yourself, your colleagues, and the environment.

References

  • Occupational Safety and Health Administration. (1986, January 29). Guidelines for Cytotoxic (Antineoplastic) Drugs.
  • BioSafe Tech by QUALIA. (2025, January 26).
  • Yodaiken, R. E., & Bennett, D. (n.d.). OSHA work-practice guidelines for personnel dealing with cytotoxic (antineoplastic) drugs. American Journal of Health-System Pharmacy.
  • Daniels Health. (2025, May 21).
  • Occupational Safety and Health Administration. (2016, February 1). Controlling Occupational Exposure to Hazardous Drugs.
  • Environmental Marketing Services. (2024, June 17). Chemistry Lab Waste Disposal.
  • GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly.
  • Environmental Health and Safety. How to Dispose of Chemical Waste.
  • U.S. Environmental Protection Agency. Laboratory Environmental Sample Disposal Information Document Companion to Standardized Analytical Methods for Environmental Res.
  • PubChem. (1R,3S)-3-(6-amino-9H-purin-9-yl)cyclopentan-1-ol.
  • LGC Standards. (1R,3S)-3-[2-Amino-6-(cyclopropylamino)-9H-purin-9-yl]cyclopentanemethanol.
  • PubChem. Cyclopentanemethanol, 3-(6-amino-9H-purin-9-yl)-2-fluoro-, (1alpha,2alpha,3alpha)-.
  • Canadian Journal of Hospital Pharmacy. (n.d.).
  • Sigma-Aldrich. (2025, November 6).
  • Columbia University. Hazardous Chemical Waste Management Guidelines.

Sources

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